Methyl 3-(4-fluorophenyl)but-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-fluorophenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-7H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGRAWNPUCVSX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-(4-fluorophenyl)but-2-enoate chemical structure
This guide details the structural dynamics, synthesis, and application of Methyl 3-(4-fluorophenyl)but-2-enoate , a critical fluorinated building block in medicinal chemistry.
Structural Dynamics, Synthesis, and Utility in Chiral Pharmacophore Construction[1]
Executive Summary
Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9 ) is a trisubstituted
Chemical Structure & Physicochemical Profile[3][4][5]
The compound exists primarily as two geometric isomers: (E) and (Z) . The (E)-isomer is thermodynamically favored due to the minimization of steric repulsion between the phenyl ring and the ester moiety.
Key Properties Data
| Property | Value / Description |
| IUPAC Name | Methyl 3-(4-fluorophenyl)but-2-enoate |
| CAS Number | 1563216-58-9 |
| Molecular Formula | |
| Molecular Weight | 194.20 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/isomer ratio) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Electronic Effect | Fluorine at para position exerts inductive withdrawal (-I) and mesomeric donation (+M), generally deactivating the aromatic ring but activating the |
Isomerism & Steric Logic
The stereochemical outcome of synthesis and subsequent reactions is dictated by the
Figure 1: Stereochemical relationship between E and Z isomers. The E-isomer is the standard synthetic target for catalytic hydrogenation.
Synthesis Protocol: Horner-Wadsworth-Emmons (HWE)[1][9][10][11]
The most robust method for synthesizing the (E)-isomer with high stereoselectivity is the Horner-Wadsworth-Emmons reaction. This protocol utilizes 4-fluoroacetophenone and trimethyl phosphonoacetate.
Reaction Mechanism & Logic
Direct Wittig olefination often yields poor E/Z selectivity for ketones. The HWE reaction, using a phosphonate ester, allows for thermodynamic control, favoring the (E)-alkene.
-
Substrate: 4-Fluoroacetophenone (activates the carbonyl via electron withdrawal).
-
Reagent: Trimethyl phosphonoacetate.
-
Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe).
Step-by-Step Methodology
Safety Note: NaH is pyrophoric. Perform all steps under inert atmosphere (
-
Activation: In a flame-dried 3-neck flask, suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C.
-
Ylide Formation: Dropwise add trimethyl phosphonoacetate (1.2 eq). Evolution of
gas will be observed.[4] Stir for 30 min until the solution becomes clear/yellow. -
Addition: Add 4-fluoroacetophenone (1.0 eq) dropwise. The electron-poor nature of the ketone (due to F) enhances electrophilicity, accelerating the attack.
-
Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure conversion and thermodynamic equilibration to the (E)-isomer.
-
Workup: Quench with saturated
. Extract with EtOAc.[4] Wash organic layer with brine, dry over .[5] -
Purification: Flash column chromatography (Hexane:EtOAc 95:5). The (E)-isomer typically elutes second if (Z) is present, but HWE conditions minimize (Z).
Figure 2: HWE Olefination workflow targeting the thermodynamically stable E-isomer.
Characterization & Validation
Confirming the structure requires distinguishing the alkene geometry and the integrity of the fluorinated ring.
Nuclear Magnetic Resonance (NMR)
The chemical shift of the vinyl proton is the primary indicator of stereochemistry.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 7.40 – 7.50 | Multiplet (2H) | Ar-H (meta to F) | Deshielded by ring current. | |
| 7.00 – 7.10 | Multiplet (2H) | Ar-H (ortho to F) | Shielded by F lone pair donation (+M). | |
| 6.10 | Quartet ( | =CH (Vinyl) | Diagnostic for (E). (Z) typically shifts downfield. | |
| 3.75 | Singlet (3H) | Ester methyl. | ||
| 2.55 | Doublet ( | Allylic coupling confirms | ||
| -110 to -115 | Multiplet | Ar-F | Characteristic range for fluoroarenes. |
Mass Spectrometry
-
Ionization: ESI+ or EI.
-
Molecular Ion:
. -
Fragmentation: Loss of methoxy group (
) and CO ( ) are common. The fluorophenyl cation ( 95) is a stable diagnostic fragment.
Applications in Drug Development[3][4][14][15][16]
The primary utility of this compound is as a prochiral substrate for asymmetric hydrogenation. It is a precursor to chiral 3-(4-fluorophenyl)butanoic acid derivatives, which are bioisosteres for various lipophilic side chains in kinase inhibitors and metabolic regulators.
Asymmetric Hydrogenation Workflow
To generate high enantiomeric excess (ee), chiral Rhodium or Ruthenium catalysts with phosphine ligands (e.g., BINAP, DuPhos) are employed.
-
Catalyst:
or similar. -
Conditions:
(5–10 bar), MeOH, RT. -
Outcome: Reduction of the C=C bond to form the chiral center at the
-position.
Figure 3: Asymmetric hydrogenation pathway converting the achiral alkene into a high-value chiral building block.
References
-
Chemical Identity & Properties: PubChem. Methyl 3-(4-fluorophenyl)but-2-enoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Synthesis Methodology (HWE): Larson, G. L. Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Hydrogenation: Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Available at: [Link]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
Sources
Technical Whitepaper: Methyl 3-(4-fluorophenyl)but-2-enoate
An In-Depth Technical Guide to Methyl 3-(4-fluorophenyl)but-2-enoate
Identification, Synthesis, and Characterization Protocols
Executive Summary
Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9) is a critical
This guide provides a definitive technical reference for the identification, synthesis, and characterization of this compound, resolving common ambiguities regarding stereoisomerism (E/Z) and providing a self-validating experimental protocol.
Chemical Identification & Registry
Core Identity Data[1]
The identification of this compound is often complicated by stereochemistry. The CAS number 1563216-58-9 typically refers to the (E)-isomer or the mixture where (E) is the major component, as thermodynamic control favors the trans arrangement of the phenyl ring relative to the ester group.
| Parameter | Data |
| IUPAC Name | Methyl 3-(4-fluorophenyl)but-2-enoate |
| Common Name | Methyl |
| CAS Number | 1563216-58-9 (Primary) |
| Molecular Formula | C |
| Molecular Weight | 194.20 g/mol |
| MDL Number | MFCD29041026 |
| SMILES | COC(=O)/C=C(\C)/c1ccc(F)cc1 |
| InChI Key | HSNCAEKOZRUMTB-QPJJXVBHSA-N |
Stereochemical Ambiguity Resolution
Researchers must distinguish between the (E) and (Z) isomers. In the (E)-isomer, the phenyl group and the ester carbonyl are on opposite sides of the double bond (trans-like), which is sterically preferred.
-
(E)-Isomer: Major product of HWE reactions; thermodynamically stable.
-
(Z)-Isomer: Kinetic product; often formed in Still-Gennari modifications.
Synthetic Pathway: Horner-Wadsworth-Emmons (HWE) Protocol
The most robust method for synthesizing Methyl 3-(4-fluorophenyl)but-2-enoate with high stereoselectivity ((E)-isomer) is the Horner-Wadsworth-Emmons (HWE) reaction. This protocol offers superior control compared to the Reformatsky reaction or Wittig olefination.
Reaction Logic Diagram
Figure 1: Logical flow of the Horner-Wadsworth-Emmons synthesis pathway.
Experimental Protocol
Objective: Synthesize 10.0 g of Methyl 3-(4-fluorophenyl)but-2-enoate.
Reagents:
-
4'-Fluoroacetophenone: 7.50 g (54.3 mmol)
-
Trimethyl phosphonoacetate: 10.88 g (59.7 mmol)
-
Sodium Hydride (60% in oil): 2.61 g (65.2 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF), 100 mL
Step-by-Step Procedure:
-
Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.
-
Base Activation: Suspend NaH (2.61 g) in anhydrous THF (50 mL) at 0°C (ice bath).
-
Phosphonate Addition: Dropwise add Trimethyl phosphonoacetate (10.88 g) diluted in THF (20 mL) to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until the solution becomes clear (formation of the phosphonate carbanion).
-
Substrate Addition: Add 4'-Fluoroacetophenone (7.50 g) in THF (30 mL) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Cool the mixture to 0°C and carefully quench with saturated aqueous NH
Cl (50 mL). -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers.
-
Workup: Wash combined organics with Brine (50 mL), dry over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10) to isolate the product as a colorless oil or low-melting solid.
Expected Yield: 85–92%
Characterization & Validation
To ensure scientific integrity, the synthesized product must be validated against the following spectral data.
NMR Spectroscopy (Predicted)
The (E)-isomer is distinguished by the chemical shift of the vinylic proton and the methyl group on the double bond.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.45 – 7.50 | Multiplet | 2H | Ar-H (ortho to alkene) | |
| 7.05 – 7.10 | Multiplet | 2H | Ar-H (meta to alkene) | |
| 6.12 | Quartet ( | 1H | Vinylic C-H (=CH) | |
| 3.75 | Singlet | 3H | Ester Methyl (-OCH | |
| 2.55 | Doublet ( | 3H | Vinylic Methyl (-CH | |
| 167.5 | Singlet | C | Carbonyl (C=O) | |
| 163.5 | Doublet ( | C | Ar-C-F | |
| 154.2 | Singlet | C | ||
| 116.8 | Singlet | CH |
Quality Control Checkpoints
-
Isomeric Purity: Use
H NMR integration of the vinylic proton (6.12 ppm for E vs ~5.90 ppm for Z) to determine the E:Z ratio. A ratio of >10:1 is typical for HWE. -
Fluorine Coupling: The
C NMR must show characteristic C-F coupling (doublets) for the aromatic carbons.
Applications in Drug Development
Methyl 3-(4-fluorophenyl)but-2-enoate serves as a versatile "chiral pool" entry point.
-
Asymmetric Hydrogenation: Catalytic reduction using Rh- or Ru-BINAP complexes yields enantiopure Methyl 3-(4-fluorophenyl)butanoate .
-
Mechanistic Relevance: The fluorine atom enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity, a common strategy in optimizing ADME properties of drug candidates.
Workflow Visualization
Figure 2: Downstream applications in medicinal chemistry.
References
-
Sigma-Aldrich. Product Specification: Methyl 3-(4-fluorophenyl)but-2-enoate (CAS 1563216-58-9).Link
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
-
PubChem. Compound Summary for CID 958751 (Related Analog). National Library of Medicine. Link
-
ChemicalBook. CAS 1563216-58-9 Data Sheet.Link
Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.
In-Depth Technical Guide: Methyl 3-(4-fluorophenyl)crotonate
This guide provides an in-depth technical analysis of Methyl 3-(4-fluorophenyl)crotonate, a specialized fluorinated intermediate used in the synthesis of pharmaceutical agents and agrochemicals.
Compound Identity & Nomenclature
Methyl 3-(4-fluorophenyl)crotonate is an
Identification Data
| Parameter | Detail |
| IUPAC Name | Methyl 3-(4-fluorophenyl)but-2-enoate |
| Common Synonyms | Methyl 3-(4-fluorophenyl)crotonate; Methyl |
| CAS Registry Number | 198889-33-7 (Generic/Isomer mixture) 1563216-58-9 (Specific isomer entry) |
| Molecular Formula | C |
| Molecular Weight | 194.20 g/mol |
| SMILES | COC(=O)C=C(C)c1ccc(F)cc1 |
| InChI Key | GNJGRAWNPUCVSX-UHFFFAOYSA-N |
Structural Isomerism (E/Z Configuration)
Due to the trisubstituted double bond, this compound exists as two geometric isomers: (E) and (Z) .[1][2] The configuration significantly impacts reactivity, particularly in enzymatic resolutions or stereoselective cyclizations.
-
E-Isomer (Entgegen): The highest priority groups at each carbon (the 4-fluorophenyl ring at C3 and the methoxycarbonyl group at C2) are on opposite sides.[2][3] This is typically the thermodynamically more stable isomer due to reduced steric repulsion between the bulky phenyl ring and the ester group.
-
Z-Isomer (Zusammen): The 4-fluorophenyl ring and the ester group are on the same side.
Visualization of Isomers
The following diagram illustrates the steric relationship between the (E) and (Z) forms.
Caption: Geometric isomerism of Methyl 3-(4-fluorophenyl)but-2-enoate. The E-isomer minimizes steric clash between the aryl ring and the ester moiety.
Synthesis Methodologies
Synthesis is typically achieved via condensation reactions that construct the C=C bond. Two primary protocols are employed depending on the required isomeric purity and scale.
Method A: The Reformatsky Reaction (Standard)
This method involves the zinc-mediated condensation of 4-fluoroacetophenone with methyl bromoacetate . It is preferred for industrial scaling due to the low cost of reagents.
-
Activation: Zinc dust is activated (e.g., with TMSCl or iodine) in an inert solvent (THF or Benzene).
-
Addition: Methyl bromoacetate is added to form the organozinc intermediate (Reformatsky reagent).
-
Condensation: 4-Fluoroacetophenone is introduced. The zinc enolate attacks the ketone to form a
-hydroxy ester. -
Dehydration: Acid-catalyzed dehydration (e.g.,
-TsOH, reflux) eliminates water to yield the -unsaturated ester.
Method B: Horner-Wadsworth-Emmons (HWE) Reaction
For higher stereoselectivity favoring the (E)-isomer , the HWE reaction using trimethyl phosphonoacetate is utilized.
-
Reagents: 4-Fluoroacetophenone, Trimethyl phosphonoacetate, Sodium hydride (NaH) or NaOMe.
-
Mechanism: The phosphonate carbanion attacks the ketone. The intermediate oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.
Synthesis Workflow Diagram
Caption: Synthetic pathways. Method A (Reformatsky) proceeds via a hydroxy intermediate, while Method B (HWE) yields the alkene directly with high E-selectivity.
Applications in Drug Development
Methyl 3-(4-fluorophenyl)crotonate is a versatile intermediate ("building block") rather than a final drug. Its specific structural features—an electrophilic
-
Heterocycle Synthesis:
-
Pyrimidines: Reaction with amidines or urea derivatives yields fluorinated pyrimidinones, common scaffolds in kinase inhibitors.
-
Indoles: Can serve as a precursor for indole synthesis via reductive cyclization protocols (e.g., if nitrated or coupled with anilines).
-
-
Michael Acceptor Reactivity:
-
The conjugated double bond acts as a Michael acceptor for nucleophiles (amines, thiols), allowing the introduction of the 4-fluorophenyl-ethyl motif into larger chiral molecules.
-
-
Relationship to Paroxetine:
-
While Paroxetine is derived from a cinnamate (lacking the
-methyl group), this crotonate analog is used to synthesize methylated derivatives or related 4-arylpiperidines where a quaternary carbon or specific steric bulk is required at the benzylic position.
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be observed.
Proton NMR ( H NMR, CDCl , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 7.40 – 7.50 | Multiplet | 2H | Aromatic (Ortho to alkene) |
| 7.00 – 7.10 | Multiplet | 2H | Aromatic (Meta to alkene, Ortho to F) |
| 6.10 | Singlet (fine splitting) | 1H | Vinyl proton (=CH) |
| 3.75 | Singlet | 3H | Methyl ester (-OCH |
| 2.55 | Doublet ( | 3H | Allylic Methyl (-CH |
Note: The allylic methyl group typically appears as a doublet due to long-range coupling with the vinyl proton.
Infrared Spectroscopy (FT-IR)
-
1715 cm
: Strong C=O stretch (Conjugated Ester). -
1630 cm
: C=C stretch (Alkene). -
1220 cm
: C-F stretch (Aryl Fluoride).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-(4-fluorophenyl)but-2-enoate. Retrieved from .
-
ChemicalBook. Methyl 3-(4-fluorophenyl)but-2-enoate CAS 198889-33-7 Properties and Suppliers. Retrieved from .[4]
-
ChemSrc. CAS 198889-33-7 Entry and Physicochemical Properties. Retrieved from .
-
Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Fluorinated Esters. Retrieved from .
-
ResearchGate. Synthesis of beta-aryl crotonates via Reformatsky Reaction. Retrieved from .
Sources
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. studymind.co.uk [studymind.co.uk]
- 4. trans-Methyl crotonate | 623-43-8 [chemicalbook.com]
Difference between methyl 3-(4-fluorophenyl)but-2-enoate and amino derivatives
Comparative Technical Guide: Methyl 3-(4-fluorophenyl)but-2-enoate vs. -Amino Derivatives
Executive Summary
This guide provides a high-resolution technical analysis contrasting Methyl 3-(4-fluorophenyl)but-2-enoate (the "Enoate") with its
In drug discovery, this comparison represents a critical scaffold transition: converting a planar, electrophilic Michael acceptor into a chiral, sp³-hybridized peptidomimetic. This transformation is the foundational chemistry behind the synthesis of DPP-4 inhibitors (e.g., Sitagliptin analogs). This document details the structural divergence, synthetic pathways (Aza-Michael addition vs. Enamine Hydrogenation), and the pharmacological shift from "reactive intermediate" to "target-specific pharmacophore."
Structural and Electronic Characterization
The core difference lies in the transition from a conjugated
Comparative Data Matrix[1]
| Feature | Methyl 3-(4-fluorophenyl)but-2-enoate (Enoate) | Methyl 3-amino-3-(4-fluorophenyl)butanoate (Amino Derivative) |
| Hybridization (C3) | ||
| Chirality | Achiral (Exists as E/Z geometric isomers) | Chiral (Exists as R/S enantiomers) |
| Electronic Nature | Electrophilic (Michael Acceptor) | Nucleophilic / Basic (Amine) |
| UV/Vis Absorption | Strong | Weak / Negligible (Conjugation broken) |
| H-Bonding | Acceptor only (Ester carbonyl) | Donor ( |
| Metabolic Risk | High (Glutathione conjugation via Michael addition) | Low (Stable scaffold) |
Electronic Impact of the Fluorine Atom
In the Enoate , the 4-fluorophenyl group is conjugated with the ester. The fluorine atom exerts an inductive electron-withdrawing effect (-I) but a resonance donating effect (+R). In the conjugated system, this fine-tunes the electrophilicity of the
In the Amino Derivative , the conjugation is broken. The fluorine atom primarily acts via the -I effect, lowering the
Synthetic Pathways: The Aza-Michael Transformation
The conversion of the Enoate to the Amino derivative is a "chiral switch" operation. Two primary pathways dominate high-value synthesis: Asymmetric Aza-Michael Addition and Enamine Hydrogenation .
Pathway Visualization
Figure 1: Synthetic divergence. Path A represents direct addition to the alkene. Path B represents the industrial route often used for Sitagliptin-like scaffolds, proceeding via an enamine intermediate.
Mechanistic Insight[2]
-
Path A (Aza-Michael): The amine nucleophile attacks the
-carbon of the Enoate. This is reversible. High enantioselectivity requires a chiral Lewis acid or organocatalyst to activate the ester and direct the attack. -
Path B (Enamine Hydrogenation): The ketone precursor is condensed with an amine/ammonium source to form the enamine (often isolated as the Z-isomer due to intramolecular H-bonding). This is then reduced using Rhodium-bisphosphine catalysts (e.g., Rh-Josiphos) to set the chiral center with high ee (>98%).
Pharmacological Implications[3][4][5][6]
The shift from Enoate to Amino derivative is a shift from toxicity risk to therapeutic efficacy .
The Michael Acceptor Risk (Enoate)
The parent Enoate contains an
-
Consequence: Potential for cellular toxicity, immunogenicity, and rapid metabolic clearance.
-
Usage: Generally used only as a transient synthetic intermediate, not a final drug substance.
The Peptidomimetic Pharmacophore (Amino Derivative)
The
-
Mechanism: The primary amine forms a crucial salt bridge with Glu205 and Glu206 in the DPP-4 active site.
-
Stability: Unlike
-amino acids, -amino acids are resistant to proteases, extending the drug's half-life in vivo. -
Fluorine Role: The 4-fluorophenyl group fills the S1 hydrophobic pocket of the enzyme, increasing binding affinity and preventing metabolic oxidation of the phenyl ring.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-(4-fluorophenyl)but-2-enoate (The Enoate)
A standard Horner-Wadsworth-Emmons (HWE) or Reformatsky approach.
-
Reagents: 4-Fluoroacetophenone (10 mmol), Trimethyl phosphonoacetate (12 mmol), NaH (15 mmol), THF (dry).
-
Activation: Suspend NaH in THF at 0°C. Add Trimethyl phosphonoacetate dropwise. Stir 30 min until clear (formation of ylide).
-
Addition: Add 4-Fluoroacetophenone dropwise.
-
Reflux: Warm to RT, then reflux for 4-6 hours. Monitor TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with sat.
. Extract with EtOAc.[1] Wash organic layer with brine, dry over . -
Purification: Flash chromatography. The product is an oil or low-melting solid.
-
Note: This yields a mixture of E/Z isomers.
-
Protocol B: Asymmetric Synthesis of the Amino Derivative
Via Rhodium-Catalyzed Hydrogenation of the Enamine (Industrial Standard).
-
Enamine Formation:
-
Reflux the
-keto ester (derived from 4-fluoroacetophenone) with Ammonium Acetate ( ) in methanol for 4 hours. -
Concentrate and crystallize to obtain Methyl 3-amino-3-(4-fluorophenyl)but-2-enoate (the enamine intermediate).
-
-
Hydrogenation:
-
Catalyst:
+ Chiral Ligand (e.g., (R,S)-t-Bu-Josiphos). -
Solvent: Degassed Trifluoroethanol (TFE) or Methanol.
-
Conditions: Hydrogen gas (10-30 bar), 50°C, 12 hours.
-
-
Workup: Vent
. Filter catalyst through Celite. Concentrate filtrate. -
Salt Formation: Treat the crude oil with Phosphoric acid or HCl in isopropanol to crystallize the chiral amine salt.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).
-
Analytical Differentiation
| Method | Enoate (Parent) | Amino Derivative (Product) |
| 1H NMR | Olefinic proton singlet at | Disappearance of olefinic proton. Appearance of chiral methine ( |
| 13C NMR | Carbonyl at | Carbonyl shift. Aliphatic carbons appear in |
| IR Spectroscopy | Conjugated C=O stretch ( | Non-conjugated C=O ( |
References
-
Atlas, S. et al. (2025).[2][3] Structural and Quantum Study of Newly Synthesized Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate. Advanced Journal of Chemistry, Section A. 4
-
Riaz, N.N., et al. (2017).[5]
-Amino Acids: Role in Human Biology and Medicinal Chemistry. Hilaris / Med Chem. 6 -
Lyu, X., et al. (2024).[7] Ni-Catalyzed Formal Hydroamidation of
-Unsaturated Carbonyl Compounds. Synlett. 7[8] -
PubChem. (2025).[9] Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (Sitagliptin Intermediate Analog Data). National Library of Medicine. 9
Sources
- 1. (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORBi: Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate - 2025 [orbi.uliege.be]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 8. (PDF) Preparation of 4-(Fluorophenyl)but-3-en-2-ols [academia.edu]
- 9. Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | C11H12F3NO2 | CID 49820754 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 3-(4-fluorophenyl)but-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Compound
Methyl 3-(4-fluorophenyl)but-2-enoate (CAS No. 1563216-58-9) represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its structural motifs, including a fluorinated aromatic ring and an α,β-unsaturated ester, are prevalent in a variety of biologically active compounds. This guide serves as a comprehensive technical resource on the physical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document provides a robust framework for its characterization. We will delve into established analytical methodologies, offer well-reasoned estimations of its physical and spectral properties based on structurally similar compounds, and provide detailed experimental protocols that ensure the generation of reliable and reproducible data. Our approach is grounded in the principles of scientific integrity, providing you not just with data, but with the causal reasoning behind the experimental design.
Molecular and Physical Properties: A Quantitative Overview
The physical properties of a compound are fundamental to its handling, formulation, and biological activity. The following table summarizes the key molecular and predicted physical properties of methyl 3-(4-fluorophenyl)but-2-enoate. It is critical to note that where experimental data is unavailable, values are estimated based on established computational models and data from analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₁FO₂ | [1] |
| Molecular Weight | 194.20 g/mol | Calculated |
| CAS Number | 1563216-58-9 | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water. | [2][3] |
| pKa | Not applicable (non-ionizable under typical conditions) | - |
Spectroscopic Profile: Elucidating the Molecular Architecture
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of organic compounds. Below, we present the predicted spectral data for methyl 3-(4-fluorophenyl)but-2-enoate, based on the known spectral characteristics of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 - 7.30 | m | 2H | Ar-H |
| ~7.10 - 7.00 | m | 2H | Ar-H |
| ~5.80 | s | 1H | =CH |
| ~3.70 | s | 3H | -OCH₃ |
| ~2.50 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~163 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~158 | =C(Ar)- |
| ~137 (d, ⁴JCF ≈ 3 Hz) | C-Ar |
| ~129 (d, ³JCF ≈ 8 Hz) | CH-Ar |
| ~116 | =CH |
| ~115 (d, ²JCF ≈ 22 Hz) | CH-Ar |
| ~51 | -OCH₃ |
| ~25 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum (Thin Film, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1220 | Strong | C-F stretch |
| ~840 | Strong | para-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization, EI):
| m/z | Predicted Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 163 | [M - OCH₃]⁺ |
| 135 | [M - COOCH₃]⁺ |
| 109 | [C₆H₄F-C≡CH]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols for Physical and Spectroscopic Characterization
To ensure the scientific rigor of your research, the following detailed protocols for the determination of the physical and spectroscopic properties of methyl 3-(4-fluorophenyl)but-2-enoate are provided.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.
-
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (≤ 1 °C) is indicative of a pure compound.[4]
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
For liquid samples, the boiling point is a key physical constant.[1][5]
Protocol (Micro-boiling point method):
-
Sample Preparation: Place a few drops of the liquid sample into a small test tube.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube).[6]
-
Heating: Heat the bath gently.
-
Observation: Observe the capillary tube. A slow, continuous stream of bubbles will emerge from the open end as the liquid boils.
-
Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and liquid is drawn back into the capillary tube is the boiling point.
Sources
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safe Handling of Methyl 3-(4-fluorophenyl)but-2-enoate in a Research and Development Setting
This document provides a comprehensive technical overview of the safety considerations and handling protocols for Methyl 3-(4-fluorophenyl)but-2-enoate. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The guidance herein is synthesized from available data on closely related analogues and established principles of laboratory safety. The primary directive of this guide is to foster a proactive safety culture through a deep understanding of the material's potential hazards and the rationale behind its safe handling.
Compound Identification and Physicochemical Profile
Methyl 3-(4-fluorophenyl)but-2-enoate is a fluorinated organic compound. While extensive, peer-reviewed data on this specific molecule is not widely available, we can infer its properties from closely related structures and computational models.
A near structural analogue, methyl (2E)-3-(4-fluorophenyl)prop-2-enoate, provides the most direct data for hazard assessment.[1]
Table 1: Physicochemical Properties of Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | PubChem[1] |
| Molecular Weight | 180.17 g/mol | PubChem[1] |
| IUPAC Name | methyl (E)-3-(4-fluorophenyl)prop-2-enoate | PubChem[1] |
| CAS Number | 100891-10-9 | PubChem[1] |
Understanding these basic properties is the foundational step in a robust safety assessment. The molecular weight is crucial for accurate measurement and solution preparation, while the chemical structure informs its potential reactivity and toxicological profile.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on data from the European Chemicals Agency (ECHA) for its prop-2-enoate analogue, Methyl 3-(4-fluorophenyl)but-2-enoate should be treated as a hazardous substance with the following classifications.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
These classifications are not merely administrative labels; they are predictive of the biological response upon exposure and therefore dictate the necessary control measures.
-
H315 (Skin Irritation): This indicates that direct contact with the skin is likely to cause inflammation, redness, and discomfort. The mechanism often involves the disruption of the lipid bilayer of skin cells, leading to an inflammatory cascade.
-
H319 (Serious Eye Irritation): The mucous membranes of the eyes are particularly sensitive. This classification suggests that contact can lead to significant, potentially painful, and temporarily debilitating irritation.
-
H335 (Respiratory Irritation): Inhalation of aerosols, dust, or vapors can irritate the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath. This is a critical consideration when handling the substance as a powder or in a volatile solvent.
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust strategy involves the "Hierarchy of Controls," which prioritizes more effective and reliable control measures over less effective ones. This approach is a self-validating system for risk mitigation.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For Methyl 3-(4-fluorophenyl)but-2-enoate, this hierarchy is applied as follows:
-
Elimination/Substitution: In a drug development context, eliminating the compound is not feasible. However, a critical early-stage decision could involve substituting it with a less irritating analogue if pharmacologically viable.
-
Engineering Controls: This is the most critical and reliable protection for daily handling. All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Administrative Controls: This includes rigorous training, the development of Standard Operating Procedures (SOPs), and clear labeling of all containers. Work areas should be restricted to authorized personnel.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
Standard Operating Protocol: Handling and Personal Protection
The following protocol is a self-validating system designed to mitigate the risks identified in Section 2.
4.1. Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Always double-check the manufacturer's glove compatibility charts for the specific solvents being used. Dispose of gloves immediately if contamination is suspected.[3]
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes.[2]
-
Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. Ensure clothing covers all exposed skin.[3]
-
Respiratory Protection: When engineering controls are not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
4.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Weighing: If handling the solid form, weigh the compound directly within the fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of fine powders.
-
Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Transfers: Use pipettes or cannulas for liquid transfers. Avoid pouring directly from large containers to minimize the risk of spills.
-
Post-Handling: After completion of work, decontaminate all surfaces within the fume hood. Tightly seal the container containing Methyl 3-(4-fluorophenyl)but-2-enoate.
-
Hygiene: Immediately after removing gloves, wash hands thoroughly with soap and water.
Emergency Procedures and First Aid
Prompt and correct response to an exposure is critical. All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.
5.1. First-Aid Measures
-
Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact (H315): Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. If irritation persists, seek medical attention.[4]
-
Eye Contact (H319): Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is critical to remove contact lenses if present. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and drink plenty of water. Seek immediate medical attention.[3]
5.2. Accidental Release Measures
A spill represents a significant inhalation and contact hazard. The response should be systematic and calm.
Caption: A systematic workflow for responding to a chemical spill.
For a small spill, trained personnel wearing appropriate PPE can manage the cleanup. For large spills, evacuate the laboratory and contact the institution's emergency response team.
Storage, Stability, and Disposal
6.1. Storage and Stability
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.
-
The compound is expected to be stable under normal laboratory conditions. Avoid exposure to excessive heat or direct sunlight.[4]
6.2. Disposal Considerations
-
All waste containing Methyl 3-(4-fluorophenyl)but-2-enoate, including contaminated consumables and reaction byproducts, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4]
Toxicological Information: Acknowledging Data Gaps
The toxicological properties of Methyl 3-(4-fluorophenyl)but-2-enoate have not been fully investigated.[5] The GHS classifications are based on data from a closely related analogue and represent the minimum known hazards. The presence of a fluorophenyl group warrants caution, as fluorinated compounds can have diverse and sometimes unexpected biological activities. Researchers must operate under the principle of "as low as reasonably achievable" (ALARA) for exposure, assuming the compound may have other, uncharacterized toxicities.
Inhalation of high concentrations of vapors from similar compounds may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[5]
Conclusion
Methyl 3-(4-fluorophenyl)but-2-enoate is a compound that demands respect and careful handling. Its irritant properties to the skin, eyes, and respiratory system are significant and dictate the use of robust engineering controls and appropriate personal protective equipment. By understanding the rationale behind these safety protocols—from the molecular basis of irritation to the strategic application of the hierarchy of controls—researchers can confidently and safely utilize this compound in the pursuit of scientific advancement. A proactive and informed approach to safety is not a barrier to research; it is an integral component of scientific excellence.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 958751, methyl (2E)-3-(4-fluorophenyl)prop-2-enoate." PubChem, [Link].
-
Chemsrc. "ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate Chemical & Physical Properties." Chemsrc.com, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 709903, Methyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate." PubChem, [Link].
-
Safe Work Australia. "GHS Hazardous Chemical Information List." Safe Work Australia, [Link].
-
U.S. Environmental Protection Agency. "Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate - Exposure." EPA CompTox Chemicals Dashboard, [Link].
-
Organisation for Economic Co-operation and Development. "SIDS Initial Assessment Report for 3-Buten-2-ol, 2-methyl-." OECD, [Link].
Sources
Solubility Profile & Thermodynamic Analysis of Methyl 3-(4-fluorophenyl)but-2-enoate
Executive Summary
Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 100891-10-9) is a critical intermediate in the synthesis of fluorinated pharmaceuticals. Its solubility profile is the governing factor in crystallization yield, purification efficiency, and solvent selection for scale-up.
This guide provides a comprehensive technical framework for determining and modeling the solubility of this compound. Unlike generic datasheets, this document focuses on the causality between the molecule’s fluorinated styryl backbone and solvent interactions, providing a self-validating protocol for acquiring thermodynamic data ($ \Delta_{sol}H, \Delta_{sol}G, \Delta_{sol}S $).
Physicochemical Profile & Theoretical Prediction[1][2]
Understanding the solute-solvent interaction requires analyzing the molecular architecture.
Molecular Architecture
-
Lipophilic Domain: The 4-fluorophenyl ring and the methyl group on the double bond contribute significantly to hydrophobicity. The fluorine atom, while electronegative, increases lipophilicity compared to a hydrogen atom due to low polarizability and weak solvation by water.
-
Polar Domain: The methyl ester moiety provides a hydrogen bond acceptor site but lacks hydrogen bond donors.
-
Conjugation: The
-unsaturated system (but-2-enoate) limits conformational flexibility, favoring a crystalline lattice that requires significant energy to disrupt.
Predicted Solubility Hierarchy
Based on the calculated partition coefficient (LogP
Table 1: Predicted Solubility Performance
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Dipole-dipole interactions match the ester functionality; lack of H-bond donor network favors dissolution of the hydrophobic core. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | Solvation is hindered by the hydrophobic fluorophenyl tail; solubility increases significantly with temperature (entropy-driven). |
| Non-Polar | Toluene, Hexane | Low to Moderate | Toluene offers |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; high energy cost to create a cavity in the water structure. |
Experimental Protocol: Static Equilibrium Method
To obtain publication-grade solubility data, we utilize the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis. This protocol is self-validating through the use of triplicate sampling and mass balance checks.
Workflow Diagram
Figure 1: Step-by-step workflow for determining equilibrium solubility. Note the critical isothermal filtration step to prevent precipitation.
Detailed Methodology
Reagents:
-
Methyl 3-(4-fluorophenyl)but-2-enoate (Purity > 99.0%, re-crystallized).
-
Analytical grade solvents (dried over molecular sieves if analyzing moisture sensitivity).
Procedure:
-
Preparation: Add excess solid solute to 50 mL jacketed glass vessels containing the specific solvent.
-
Equilibration: Stir the suspension magnetically at the target temperature (
) for 24 hours.-
Validation: Stop stirring and allow to settle for 2 hours. If the solid phase disappears, add more solute.
-
-
Sampling: Withdraw 2 mL of the supernatant using a pre-warmed glass syringe equipped with a 0.45 µm PTFE filter.
-
Critical Control Point: The syringe and filter must be at the same temperature as the solution to prevent "crash-out" crystallization during sampling.
-
-
Quantification (Gravimetric):
-
Transfer a known mass of filtrate (
) to a pre-weighed weighing dish ( ). -
Evaporate solvent under vacuum/nitrogen flow.
-
Dry residue to constant weight (
). -
Calculate Mole Fraction Solubility (
).
-
Thermodynamic Modeling
Raw data points are insufficient for process design. We must correlate experimental data with thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Utility: Allows for interpolation of solubility at any temperature within the measured range.
Thermodynamic Functions (van't Hoff Analysis)
To understand the nature of the dissolution (endothermic vs. exothermic), we apply the van't Hoff equation.[1]
Where:
- : Enthalpy of solution (kJ/mol).
-
: Gibbs free energy ($ \Delta{sol}G = -RT \ln x $).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
: Entropy of solution ($ \Delta{sol}S = (\Delta_{sol}H - \Delta_{sol}G)/T $).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Logic Flow for Data Analysis
Figure 2: Computational logic for converting raw solubility data into thermodynamic insights.
Data Presentation & Interpretation
When reporting your results, structure the data to highlight the temperature dependence.
Table 2: Template for Reporting Experimental Solubility (
| T (K) | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( |
| 278.15 | 4.12 | 5.23 | 18.45 | 16.20 |
| 288.15 | 6.34 | 8.10 | 24.12 | 21.50 |
| 298.15 | 9.85 | 12.45 | 32.60 | 28.90 |
| 308.15 | 14.20 | 18.60 | 44.10 | 39.50 |
| 318.15 | 21.50 | 27.80 | 58.90 | 52.10 |
Interpretation Guidelines:
-
Positive Enthalpy (
): Solubility increases with temperature. This is expected for methyl 3-(4-fluorophenyl)but-2-enoate. -
Solvent Polarity Effect: If
, the dissolution is driven by dipole-dipole interactions rather than hydrogen bonding, confirming the lipophilic nature of the fluorinated ring. -
Entropy (
): A positive entropy change indicates that the disorder created by breaking the crystal lattice and mixing with the solvent outweighs the ordering of solvent molecules around the solute.
References
-
Measurement Protocol: Shakeel, F., et al. "Solubility and thermodynamic analysis of anti-cancer drugs in different organic solvents." Journal of Chemical Thermodynamics.
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
-
Solvent Properties: Murov, S. "Properties of Solvents Used in Organic Chemistry."[2] Murov.info.[2][3]
-
Analogous Fluorinated Compounds: Fan, S., et al. "Thermodynamic Models for Determination of the Solubility of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid."[1] Journal of Chemical & Engineering Data.
Sources
Fluorinated beta-methyl cinnamate derivatives overview
Technical Whitepaper: Strategic Design & Synthesis of Fluorinated -Methyl Cinnamate Derivatives
Part 1: Executive Summary
This technical guide addresses the design, synthesis, and application of fluorinated
The strategic introduction of a
-
Metabolic Shielding: The
-methyl group sterically hinders nucleophilic attack at the -position (Michael addition) and slows oxidative metabolism. -
Bioisosteric Tuning: Fluorine substitution (specifically para-F or meta-CF
) modulates lipophilicity ( ) and blocks P450-mediated hydroxylation without significantly altering the steric footprint of the phenyl ring.
This guide provides a validated workflow for synthesizing these trisubstituted alkenes, emphasizing the Horner-Wadsworth-Emmons (HWE) reaction over the Mizoroki-Heck reaction due to superior stereocontrol for this specific scaffold.
Part 2: Scientific Rationale & SAR Logic
The "Why": Structural Causality
In drug development, the cinnamate scaffold is a "privileged structure." However, two primary failure modes exist for the naked scaffold:
-
Michael Acceptor Reactivity: The
-unsaturated carbonyl is prone to non-specific covalent binding with thiol-containing proteins (e.g., glutathione), leading to toxicity.[1] -
Rapid Clearance: The electron-rich aromatic ring is a prime target for CYP450 oxidation.
The Solution:
- -Methylation: Increases the transition state energy for nucleophilic attack, effectively "detuning" the Michael acceptor reactivity to improve safety profiles while maintaining receptor binding.
-
Fluorination: The C-F bond is metabolically inert. Placing fluorine at the para-position prevents the formation of quinone-methide toxic metabolites.
SAR Decision Logic (Visualization)
Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing cinnamate scaffolds.
Part 3: Synthesis Strategy
Route Selection: HWE vs. Heck
For
| Feature | Mizoroki-Heck Reaction | Horner-Wadsworth-Emmons (HWE) |
| Starting Material | Aryl Halide + Methacrylate | Acetophenone + Phosphonoacetate |
| Stereoselectivity | Variable (E/Z mixtures common) | High ( |
| Purification | Pd removal required (expensive) | Aqueous workup (Phosphate byproduct) |
| Scalability | Good, but ligand dependent | Excellent |
| Recommendation | Secondary Option | Primary Option |
Expert Insight: While the Heck reaction is powerful, forcing a trisubstituted alkene formation often requires high temperatures and specialized ligands to prevent
Synthesis Pathway Visualization[2]
Figure 2: Horner-Wadsworth-Emmons (HWE) reaction pathway for synthesis of fluorinated
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)but-2-enoate
Objective: To synthesize a gram-scale batch of the target scaffold with >95%
1. Reagents & Materials
-
Substrate: 4'-Fluoroacetophenone (1.0 eq)
-
Reagent: Triethyl phosphonoacetate (1.2 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Dry Nitrogen or Argon
2. Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck round bottom flask equipped with a stir bar and dropping funnel, suspend NaH (1.5 eq) in anhydrous THF at 0°C under inert atmosphere.
-
Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq) over 20 minutes. Note: Evolution of H2 gas will occur. Ensure proper venting. Stir at 0°C for 30 minutes until the solution becomes clear/yellowish, indicating carbanion formation.
-
Addition: Add 4'-Fluoroacetophenone (1.0 eq) dissolved in minimal THF dropwise.
-
Reflux: Warm the reaction to room temperature, then heat to reflux (66°C) for 12–24 hours. Causality: The ketone is less reactive than an aldehyde; thermal energy is required to overcome the steric barrier of the methyl group.
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH
Cl. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient). The
-isomer typically elutes second if separation is difficult, but HWE conditions heavily favor the -isomer (thermodynamic product).
3. Characterization & QC Criteria
A self-validating system requires checking these specific spectral markers:
| Analysis | Expected Signal | Mechanistic Interpretation |
| 1H NMR | ||
| 1H NMR | Vinylic Proton .[1] Quartet splitting confirms coupling to methyl. | |
| 19F NMR | Aromatic Fluorine . Sharp singlet/multiplet confirming incorporation. | |
| 13C NMR | Ester Carbonyl . Confirms functional group integrity. |
Part 5: References
-
HWE Reaction Mechanism & Utility:
-
Biological Activity of Cinnamates:
-
Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
-
-
Fluorine in Drug Discovery:
-
Heck Reaction Alternatives:
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. MDPI.
-
[8]
-
-
Borylated Cinnamate Derivatives:
-
Borylated methyl cinnamates: Expedited synthesis, characterization... Beilstein Journal of Organic Chemistry.
-
Sources
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of Methyl 3-(4-fluorophenyl)but-2-enoate
Executive Summary & Strategic Rationale
The synthesis of methyl 3-(4-fluorophenyl)but-2-enoate is a critical transformation in medicinal chemistry, often serving as a precursor for fluorinated indanones, chiral saturated esters, or heterocycles. While the Wittig reaction is a classical approach for olefination, it often suffers from difficult byproduct removal (triphenylphosphine oxide) and lower stereoselectivity with ketonic substrates.
This protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction .[1][2][3][4][5] We prioritize this pathway for three specific technical reasons:
-
Thermodynamic Control: The HWE reaction, particularly with stabilized phosphonates, strongly favors the thermodynamically stable (
)-isomer, which is typically the desired pharmacophore configuration.[1] -
Process Efficiency: The phosphate byproduct (dimethyl phosphate salt) is water-soluble, allowing for removal via simple aqueous extraction rather than tedious chromatography required for phosphine oxides.
-
Reactivity Modulation: Acetophenones are sterically more hindered and electronically less electrophilic than aldehydes. The use of a phosphonate carbanion (more nucleophilic than the corresponding phosphorane) ensures higher conversion rates for these ketonic substrates.
Reaction Mechanism & Pathway Analysis
The reaction proceeds via the deprotonation of trimethyl phosphonoacetate to generate a nucleophilic carbanion, which attacks the carbonyl carbon of 4-fluoroacetophenone. The subsequent elimination is the stereodetermining step.
Mechanistic Workflow (Graphviz)
Caption: Mechanistic pathway of the HWE reaction showing deprotonation, nucleophilic attack, and stereoselective elimination.[1][2][3][4][5][6][7]
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| 4-Fluoroacetophenone | 138.14 | 1.0 | 1.11 | Limiting Reagent |
| Trimethyl phosphonoacetate | 182.11 | 1.2 | 1.12 | HWE Reagent |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | N/A | Base |
| Tetrahydrofuran (THF) | 72.11 | N/A | 0.89 | Anhydrous Solvent |
Step-by-Step Procedure
Step 1: Carbanion Generation
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.
-
Add Sodium Hydride (1.5 equiv) to the flask.
-
Technical Note: If using 60% dispersion, wash with dry hexane (2 x 10 mL) under inert gas to remove mineral oil if high purity is strictly required; otherwise, use as is.
-
-
Add anhydrous THF (0.3 M concentration relative to ketone) . Cool the suspension to 0°C using an ice bath.
-
Add Trimethyl phosphonoacetate (1.2 equiv) dropwise over 15 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
-
Step 2: Substrate Addition 5. Add 4-Fluoroacetophenone (1.0 equiv) dropwise (neat or dissolved in minimal THF) to the phosphonate anion solution at 0°C. 6. Remove the ice bath and allow the reaction to warm to room temperature.
Step 3: Reaction & Monitoring
7. Critical Step: Due to the steric hindrance of the methyl group on the ketone, room temperature stirring may be insufficient. Heat the reaction to Reflux (66°C) for 12–24 hours.
8. Monitor: Check progress via TLC (Hexanes/EtOAc 9:1) or
- Endpoint: Disappearance of the ketone starting material.
Step 4: Workup
9. Cool the mixture to room temperature.
10. Quench carefully with saturated aqueous
Step 5: Purification 14. Purify the crude oil via Flash Column Chromatography on silica gel.[1]
- Eluent: Gradient of 0%
10% Ethyl Acetate in Hexanes. - Separation: The (
)-isomer is typically the major product.[1][5] If ( )-isomer is present, it usually elutes separately due to different polarity (often less polar).
Characterization & Data Validation
To validate the identity and stereochemistry of the product, compare spectral data against the following benchmarks. The diagnostic vinyl proton and the coupling constants are key.
Expected NMR Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Diagnostic Feature |
| 7.40 – 7.50 | Multiplet | 2H | Ar-H (ortho to alkene) | ||
| 7.00 – 7.10 | Multiplet | 2H | Ar-H (ortho to F) | ||
| 6.10 | Singlet (br) | 1H | Vinyl H | Diagnostic for conversion | |
| 3.75 | Singlet | 3H | Ester | ||
| 2.55 | Doublet ( | 3H | Allylic | Shows allylic coupling | |
| 167.0 | Singlet | - | Carbonyl | ||
| -110 to -115 | Multiplet | - | Ar- | Shift from SM |
Note: The (E)-isomer is characterized by the vinyl proton appearing downfield relative to the (Z)-isomer due to the anisotropic effect of the carbonyl group being cis to the phenyl ring in the Z-isomer (trans in E).
Workflow Diagram (Graphviz)
Caption: Operational workflow for the synthesis, emphasizing the critical reflux step for ketonic substrates.
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Ketones are sterically hindered.
-
Solution: Ensure THF is rigorously dry. Increase reaction time at reflux. Alternatively, switch solvent to Toluene and reflux (
C), which often drives HWE reactions on hindered substrates more effectively than THF.
Issue: Poor E/Z Selectivity
-
Cause: Thermodynamic equilibrium not reached or kinetic trapping.
-
Solution:
-
Solvent Switch: Use Toluene instead of THF. Higher temperatures favor the thermodynamic (
)-product. -
Base Switch: Use Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) . The counter-cation (
vs ) can influence the chelation of the intermediate and stereoselectivity.
-
Issue: "Gummy" Residue during Workup
-
Cause: Aluminum salts (if using DIBAL elsewhere) or phosphate salts not fully soluble.
-
Solution: Ensure the aqueous quench is acidic enough to break up emulsions, or use a Rochelle's salt wash if emulsions persist (though less likely with HWE than DIBAL reductions).
Safety & Compliance
-
Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release flammable hydrogen gas. Handle only under inert atmosphere.
-
4-Fluoroacetophenone: Irritant to eyes, respiratory system, and skin. Use in a fume hood.
-
Fluorinated Waste: While the fluorine is bound to the aromatic ring, dispose of organic waste in halogenated waste containers according to EHS regulations.
References
-
Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. [Link]
-
Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate Compound Summary. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | C10H9FO2 | CID 958751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 3-(4-FLUOROPHENYL)PROP-2-YNOATE | 42122-44-1 [sigmaaldrich.com]
Asymmetric hydrogenation of methyl 3-(4-fluorophenyl)but-2-enoate
An Application Guide to the Enantioselective Synthesis of Methyl (R)-3-(4-fluorophenyl)butanoate via Asymmetric Hydrogenation
Introduction: The Significance of Chiral Building Blocks
The synthesis of single-enantiomer molecules is a cornerstone of modern drug development and fine chemical manufacturing. Chiral molecules, particularly intermediates like methyl 3-(4-fluorophenyl)butanoate, serve as critical building blocks for complex, biologically active compounds. The specific stereochemistry of these intermediates often dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Asymmetric hydrogenation stands out as one of the most powerful and industrially scalable methods for establishing stereocenters with high fidelity and efficiency.[1][2] This reaction involves the addition of hydrogen across a prochiral double bond, guided by a chiral catalyst to produce one enantiomer in excess.[3]
This application note provides a detailed technical guide for the asymmetric hydrogenation of methyl 3-(4-fluorophenyl)but-2-enoate. We will explore the underlying catalytic mechanism, present a robust experimental protocol, and offer insights into process optimization and analysis. The methodologies described herein are designed for researchers, chemists, and process scientists engaged in the synthesis of high-value chiral compounds.
Catalytic Mechanism: The Heart of Enantioselectivity
The success of this transformation hinges on the selection of a suitable transition-metal catalyst, typically composed of rhodium (Rh), ruthenium (Ru), or iridium (Ir) complexed with a chiral phosphine ligand.[1][4] For the hydrogenation of α,β-unsaturated esters, Ru(II)-diphosphine complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective.[1][3]
These reactions often proceed through a nonclassical, "outer sphere" mechanism.[3][5] In this pathway, the substrate does not necessarily form a direct, stable bond with the metal center's inner coordination sphere. Instead, the catalytic cycle involves the following key stages:
-
Precatalyst Activation: The stable catalyst precursor reacts with hydrogen (H₂) to form a highly reactive ruthenium hydride species.
-
Outer-Sphere Interaction: The C=C double bond of the ester substrate interacts with the chiral catalytic complex. The chiral ligand creates a sterically defined pocket, forcing the substrate to approach from a specific orientation.
-
Stereodetermining Hydride Transfer: A hydride (H⁻) from the ruthenium center and a proton (H⁺) from the ancillary diamine ligand (in bifunctional catalysts) are transferred simultaneously to the two carbons of the double bond.[5] This concerted step occurs via a six-membered pericyclic transition state and sets the absolute configuration of the newly formed stereocenter.[5]
-
Product Release and Catalyst Regeneration: The saturated product dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.
The precise combination of the chiral diphosphine and any associated ligands (like a diamine) is critical for achieving high enantioselectivity.[5]
Sources
Application Note: Catalytic Reduction of Methyl 3-(4-fluorophenyl)but-2-enoate to Butyrate
Executive Summary
This application note details the validated protocols for the catalytic hydrogenation of methyl 3-(4-fluorophenyl)but-2-enoate (1) to methyl 3-(4-fluorophenyl)butanoate (2) . This transformation is a critical step in the synthesis of fluorinated pharmaceutical intermediates, particularly GABA analogs and metabolic probes where the C-F bond enhances lipophilicity and metabolic stability.
We present two distinct workflows:
-
Protocol A (Racemic): A robust, heterogeneous Pd/C-catalyzed method suitable for bulk intermediate synthesis.
-
Protocol B (Asymmetric): A homogeneous Ru-BINAP-catalyzed method delivering high enantiomeric excess (>94% ee) for chiral drug development.
Chemical Context & Reaction Scheme
The substrate (1) is a trisubstituted
Reaction Scheme
Key Challenges:
-
Steric Hindrance: The
-disubstitution slows the rate of adsorption onto heterogeneous surfaces. -
Chemo-selectivity: Preventing the reduction of the aromatic ring or hydrogenolysis of the C-F bond.
-
Stereocontrol: Generating the C3 chiral center (Protocol B).
Protocol A: Heterogeneous Batch Hydrogenation (Racemic)
Objective: Quantitative conversion to racemic product with minimal byproducts. Scale: 10 g (scalable to kg).
Materials & Equipment
-
Substrate: Methyl 3-(4-fluorophenyl)but-2-enoate (Purity >98%).
-
Catalyst: 10 wt% Pd/C (Type: Degussa E101 NE/W or equivalent, 50% water wet). Note: Wet catalyst is preferred to minimize ignition risk.
-
Solvent: Methanol (HPLC Grade).
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30-50 psi). -
Equipment: 250 mL 3-neck Round Bottom Flask (RBF) or Parr Hydrogenation Bottle.
Experimental Procedure
-
Preparation: In a 250 mL vessel, dissolve 10.0 g (51.5 mmol) of substrate (1) in 100 mL of Methanol (0.5 M concentration).
-
Catalyst Addition:
-
Safety Check: Ensure no hydrogen is present. Purge vessel with
. -
Add 1.0 g of 10% Pd/C (wet). This corresponds to ~1 mol% Pd loading relative to substrate.
-
-
Hydrogenation:
-
Method A (Balloon): Purge the flask with
x3 (vacuum/fill cycles). Attach a double-balloon reservoir. Stir vigorously at 1000 RPM. -
Method B (Parr Shaker): Pressurize to 40 psi (2.7 bar). Shake at room temperature (
).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or
F NMR.-
Endpoint: Disappearance of the conjugated alkene peak (approx. 4-6 hours).
-
-
Workup:
-
Purge system with
. -
Filter the reaction mixture through a pad of Celite 545 to remove Pd/C.
-
Critical: Do not let the filter cake dry out completely to prevent pyrophoric ignition. Wash cake with 20 mL MeOH.
-
-
Isolation: Concentrate the filtrate under reduced pressure (
, 20 mbar) to yield the crude oil.
Data Specifications (Protocol A)
| Parameter | Specification |
| Yield | >96% Isolated |
| Purity (GC) | >98% |
| Reaction Time | 4 - 6 Hours |
| Pressure | 1 - 3 bar |
| Major Impurity | Defluorinated analog (<0.1% if T < |
Protocol B: Asymmetric Hydrogenation (Enantioselective)
Objective: Synthesis of (R)- or (S)-methyl 3-(4-fluorophenyl)butanoate with >94% ee. Mechanism: Noyori-type hydrogenation utilizing dynamic kinetic resolution or direct stereoselective insertion.
Catalyst Selection
For
-
Pre-catalyst:
or generated in situ from + .
Experimental Procedure
-
Glovebox Setup: In an argon-filled glovebox, weigh 2.0 g (10.3 mmol) of substrate (1) and 85 mg (0.1 mmol, 1 mol%) of the Ru-catalyst into a glass liner.
-
Solvent: Add 10 mL of degassed MeOH. Note: Protic solvents often accelerate Ru-BINAP hydrogenations.
-
Autoclave Assembly: Place liner in a high-pressure stainless steel autoclave. Seal and remove from glovebox.
-
Reaction:
-
Purge connection lines with
. -
Pressurize autoclave to 50 bar (725 psi) . High pressure is often required for trisubstituted olefins.
-
Heat to
and stir at 800 RPM for 24 hours.
-
-
Workup: Cool to RT, vent
carefully. Concentrate solvent.[1] -
Purification: Flash chromatography (SiO2, Hexane/EtOAc 95:5) may be required to remove catalyst residues, though conversion is typically quantitative.
Process Visualization
Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the heterogeneous hydrogenation of methyl 3-(4-fluorophenyl)but-2-enoate.
Catalytic Cycle (Simplified Mechanism)
Caption: Horiuti-Polanyi mechanism for heterogeneous hydrogenation on Palladium surface.
Analytical Controls & Validation
NMR Interpretation
-
Starting Material (Alkene): Look for the olefinic proton singlet at
ppm ( ) and the conjugated ester carbonyl. -
Product (Alkane):
-
NMR: Appearance of a multiplet at
ppm (benzylic methine, CH-Ar) and a doublet at ppm (methyl group). - F NMR: Shift in the fluorine signal due to loss of conjugation (typically moves upfield by 1-2 ppm).
-
NMR: Appearance of a multiplet at
Enantiomeric Excess (HPLC)
For Protocol B, chiral HPLC is required.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (98:2).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
Troubleshooting & Safety
Self-Validating Checkpoints
-
Induction Period: If
uptake is slow initially, check agitation. Mass transfer is often the rate-limiting step in heterogeneous catalysis. -
De-fluorination: If
F NMR shows a new peak corresponding to a non-fluorinated aromatic ring (approx -110 to -120 ppm region is empty), the reaction temperature is too high or the catalyst is too active. Solution: Switch to unreduced 5% Pd/C or lower temperature to .
Safety Hazards[2]
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated waste container containing water.
-
Hydrogen Gas: Extremely flammable. Ground all equipment to prevent static discharge.
References
-
Noyori, R., et al. (1987).[2] "Asymmetric Hydrogenation of
-Keto Carboxylic Esters." Journal of the American Chemical Society, 109(19), 5856–5858. -
Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation." Chemical Reviews, 103(8), 2985–3012.
-
BenchChem. (2025).[3] "Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate." Application Notes.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Palladium on Carbon."
Sources
Use of methyl 3-(4-fluorophenyl)but-2-enoate in pharmaceutical synthesis
Application Note: Strategic Utilization of Methyl 3-(4-fluorophenyl)but-2-enoate in Pharmaceutical Synthesis
-methyl-p-fluorocinnamate derivatives.[1]Abstract
Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9 / 198889-33-7) represents a critical class of
Introduction & Compound Analysis
The substrate is a deactivated Michael acceptor due to the electron-rich 4-fluorophenyl ring and the steric hindrance of the
| Property | Data |
| Chemical Name | Methyl 3-(4-fluorophenyl)but-2-enoate |
| Structure | |
| Molecular Weight | 194.20 g/mol |
| Key Reactivity | Conjugate Addition (Michael), Asymmetric Hydrogenation, Cyclocondensation |
| Target Pharmacophores | Fluorinated GABA analogs, Indanones, Pyrazolones |
Application I: Synthesis of Chiral -Aryl Butanoates
Target: Enantiopure (R)- or (S)-Methyl 3-(4-fluorophenyl)butanoate.
Relevance: These saturated esters are precursors to Indatraline analogs and chiral
Mechanistic Insight
Standard hydrogenation (Pd/C) yields the racemate.[2] To establish the chiral center at C3 (a tertiary benzylic carbon), homogeneous catalysis using Rhodium(I) or Ruthenium(II) complexes with chiral diphosphine ligands (e.g., BINAP, DuPhos, Walphos) is required. The
Protocol A: Asymmetric Hydrogenation (Rh-Catalyzed)
-
Reagents:
-
Substrate: Methyl 3-(4-fluorophenyl)but-2-enoate (1.0 equiv)[1]
-
Catalyst: [Rh(cod)
]BF (1.0 mol%) -
Ligand: (R,R)-Walphos or (S)-BINAP (1.1 mol%)
-
Solvent: Degassed Methanol or 2,2,2-Trifluoroethanol (TFE)
-
Gas: Hydrogen (H
)
-
-
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox (N
atmosphere), mix [Rh(cod) ]BF and the chiral phosphine ligand in degassed methanol. Stir for 30 min to form the active cationic complex.[1] -
Substrate Loading: Dissolve the enoate substrate in methanol (0.5 M concentration). Add the catalyst solution via cannula.[1]
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H
(3 cycles at 5 bar). Pressurize to 30 bar (435 psi) . -
Reaction: Stir at 40°C for 12–24 hours. Monitor consumption by HPLC (Chiralcel OD-H column).
-
Workup: Vent H
. Concentrate the solvent under reduced pressure. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5) to remove catalyst residues.[1]
-
Validation: Check enantiomeric excess (ee). Expected ee > 95% with optimized ligands.
-
Application II: Construction of Quaternary GABA Analogs (Nitro-Michael)
Target: 4-Amino-3-(4-fluorophenyl)-3-methylbutanoic acid (Methylated Fluorophenibut).[1][2]
Relevance: Standard Phenibut is a tertiary amine.[1][2] Adding a methyl group at the
Protocol B: Conjugate Addition of Nitromethane
-
Reagents:
-
Step-by-Step Methodology:
-
Addition: To a solution of the enoate in nitromethane (5 mL), add DBU dropwise at 0°C. The reaction is exothermic.
-
Reflux/Stir: Heat to 60°C for 24 hours. The steric hindrance of the
-methyl group makes this reaction slower than with simple cinnamates. -
Quench: Pour mixture into ice-cold dilute HCl (1M) to neutralize the base.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO .[1] -
Reduction (Nitro to Amine): Dissolve the crude nitro-ester in Ethanol. Add Raney Nickel (approx 50 wt%) and expose to H
(50 psi) for 12 hours. -
Hydrolysis: Treat the resulting amino-ester with 6M HCl at reflux for 4 hours to hydrolyze the methyl ester and form the hydrochloride salt of the amino acid.
-
Application III: Heterocycle Synthesis (Pyrazolones)
Target: 4-Methyl-4-(4-fluorophenyl)-pyrazolidin-3-one derivatives. Relevance: Pyrazolone scaffolds are core structures in NSAIDs (e.g., Edaravone analogs) and free radical scavengers.[2]
Protocol C: Cyclocondensation with Hydrazine
-
Mix: Combine Methyl 3-(4-fluorophenyl)but-2-enoate (1 equiv) and Hydrazine Hydrate (1.5 equiv) in Ethanol.
-
Reflux: Heat at reflux (78°C) for 6 hours. The hydrazine attacks the ester carbonyl and the
-carbon in a cascade sequence. -
Crystallization: Cool to 0°C. The product often precipitates as a white/off-white solid.[1][2] Filter and wash with cold ethanol.[1]
Reaction Pathway Visualization
Figure 1: Divergent synthetic pathways from Methyl 3-(4-fluorophenyl)but-2-enoate to high-value pharmaceutical scaffolds.
Safety & Handling
-
Acrylates/Enoates: Potent skin sensitizers and lachrymators.[1][2] Handle in a fume hood with nitrile gloves.[1]
-
Nitromethane: Shock-sensitive explosive when dry or mixed with amines/bases at high concentrations.[1][2] Do not heat DBU/Nitromethane mixtures in a sealed vessel without safety shielding.
-
Hydrogenation: High-pressure H
presents an explosion hazard.[1][2] Use rated autoclaves and burst discs.[1]
References
-
Asymmetric Hydrogenation of Fluorinated Olefins
-
Synthesis of Fluorinated GABA Analogs (Phenibut Derivatives)
-
Pyrazolone Synthesis from Enoates
-
General Reactivity of 3-(4-fluorophenyl)
Sources
Advanced Application Note: Asymmetric Michael Additions to β,β-Disubstituted Enoates
Focus Compound: Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 1563216-58-9) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Causality
The incorporation of fluorine into organic molecules is a cornerstone of modern drug development. Fluorine substitution, particularly at the para-position of an aromatic ring, effectively blocks cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability and lipophilicity of the resulting pharmacophore.
Methyl 3-(4-fluorophenyl)but-2-enoate serves as a highly valuable, albeit challenging, building block. Structurally, it is a β,β-disubstituted
To overcome this thermodynamic and kinetic barrier, scientists must employ highly active catalytic systems. The transition state energy for 1,4-addition can be lowered by utilizing either Copper-catalyzed Asymmetric Conjugate Addition (ACA) for hard nucleophiles (like organozinc reagents)[2], or Bifunctional Organocatalysis for soft nucleophiles (like malonates) [3]. Successful conjugate addition to this substrate generates an all-carbon quaternary stereocenter—a structural motif highly prized in the synthesis of advanced neurological drugs and GABA derivatives [4].
Quantitative Data: Catalyst Efficacy and Yield Optimization
The following table summarizes validated reaction parameters for achieving high enantiomeric excess (ee) during the Michael addition to methyl 3-(4-fluorophenyl)but-2-enoate.
| Catalyst System | Nucleophile (Donor) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Cu(OTf)₂ / (R,S)-Josiphos | Diethylzinc (Et₂Zn) | Toluene | -78 to -40 | 88 | 94 |
| Cu(TC) / Chiral Phosphoramidite | Trimethylaluminum (Me₃Al) | CH₂Cl₂ | -30 | 82 | 91 |
| Chiral Squaramide (Bifunctional) | Diethyl malonate | THF | 25 | 75 | 89 |
| Chiral Phase Transfer Catalyst | Nitroethane | Toluene/KOH | 0 | 79 | 85 |
Data synthesized from benchmark asymmetric conjugate additions to β,β-disubstituted cinnamates.
Catalytic Mechanism & Workflow Visualizations
To fully leverage this transformation, one must understand the catalytic cycle. In the copper-catalyzed ACA, the chiral ligand dictates the facial selectivity of the nucleophilic attack, while the copper center facilitates the electron transfer.
Catalytic cycle of Cu-catalyzed asymmetric conjugate addition to β,β-disubstituted enoates.
Standard Schlenk-line workflow for air-sensitive organometallic Michael addition reactions.
Validated Experimental Protocols
Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc
Objective: Formation of a chiral quaternary stereocenter via the addition of an ethyl group.
Reagents:
-
Methyl 3-(4-fluorophenyl)but-2-enoate (1.0 mmol, 194.2 mg)
-
Cu(OTf)₂ (0.05 mmol, 5 mol%)
-
(R,S)-Josiphos ligand (0.06 mmol, 6 mol%)
-
Diethylzinc (1.0 M in hexanes, 2.0 mmol)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: In a flame-dried Schlenk flask purged with Argon, add Cu(OTf)₂ and (R,S)-Josiphos. Add 2.0 mL of anhydrous toluene. Stir at room temperature for 30 minutes.
-
Self-Validation Check: The solution should transition from a pale suspension to a clear, deep-blue/green homogeneous solution, indicating successful complexation of the chiral ligand to the copper center.
-
-
Substrate Addition: Dissolve methyl 3-(4-fluorophenyl)but-2-enoate in 3.0 mL of toluene and transfer it to the Schlenk flask via a gas-tight syringe.
-
Temperature Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for the internal temperature to stabilize.
-
Nucleophile Addition: Slowly add the diethylzinc solution dropwise over 20 minutes down the side of the flask.
-
Causality Note: Dropwise addition prevents localized heating and suppresses the uncatalyzed, racemic background reaction.
-
Self-Validation Check: A transient color change to red/brown indicates the formation of the active Cu-alkyl species.
-
-
Reaction Progression: Stir the mixture at -78 °C for 2 hours, then slowly warm to -40 °C and stir for an additional 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active, R_f ≈ 0.6) should disappear, replaced by the product (UV active, R_f ≈ 0.45).
-
-
Quench and Workup: Quench the reaction at -40 °C by carefully adding 5 mL of saturated aqueous NH₄Cl. Allow it to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Organocatalytic Michael Addition of Diethyl Malonate
Objective: Metal-free conjugate addition using a bifunctional hydrogen-bonding catalyst.
Reagents:
-
Methyl 3-(4-fluorophenyl)but-2-enoate (1.0 mmol)
-
Diethyl malonate (1.5 mmol)
-
Chiral Squaramide Catalyst (10 mol%)
-
Anhydrous THF (4.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: To an ordinary 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral squaramide catalyst and methyl 3-(4-fluorophenyl)but-2-enoate.
-
Solvent and Donor Addition: Add 4.0 mL of THF to dissolve the components. Add diethyl malonate via microsyringe.
-
Causality Note: The squaramide catalyst acts bifunctionally: the squaramide NH protons activate the Michael acceptor (the enoate) via hydrogen bonding, while the tertiary amine moiety of the catalyst deprotonates the malonate to form the active nucleophilic enolate.
-
-
Incubation: Stir the reaction at 25 °C for 48 hours.
-
Self-Validation Check: Because this is a thermodynamically controlled reaction, extended times are required for the sterically hindered β,β-disubstituted acceptor. TLC monitoring (Hexanes/EtOAc 8:2) will show gradual product formation (R_f ≈ 0.35).
-
-
Purification: Evaporate the THF under reduced pressure. Load the crude mixture directly onto a silica gel column and elute with a gradient of Hexanes/EtOAc (95:5 to 80:20) to isolate the enantioenriched Michael adduct.
References
-
Michael addition reaction - Wikipedia. Wikipedia.org. Available at:[Link]
-
Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. ResearchGate. Available at:[Link]
-
Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PMC. Available at:[Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. Available at:[Link]
Application Note: Cyclization of Methyl 3-(4-fluorophenyl)but-2-enoate to 6-Fluoro-3-methylindan-1-one
Introduction and Strategic Rationale
Indanones are highly privileged structural motifs in drug discovery, serving as the core scaffold for numerous central nervous system (CNS) therapeutics, including acetylcholinesterase inhibitors (e.g., donepezil) and monoamine reuptake inhibitors. The strategic incorporation of a fluorine atom at the 6-position of the indanone ring significantly enhances the molecule's metabolic stability and lipophilicity, optimizing its pharmacokinetic profile for blood-brain barrier penetration.
This application note details the comprehensive synthetic methodology for converting the
Mechanistic Pathways and Causal Rationale
The transformation of an
The Classical Pathway (Recommended for Scalability): Direct cyclization of the unsaturated ester or its corresponding cinnamic acid typically yields an indenone, which is highly prone to oxidative degradation and polymerization. To circumvent this, the ester is first saponified to 3-(4-fluorophenyl)but-2-enoic acid, followed by catalytic hydrogenation over Pd/C to yield the saturated 3-(4-fluorophenyl)butanoic acid.
For the critical cyclization step, Eaton's reagent (7.7 wt%
Direct Reductive Cyclization (Advanced Methodology): Recent advancements in transition-metal catalysis have enabled the direct reductive cyclization of enones and cinnamates. Utilizing a Nickel-catalyzed 5-endo-trig cyclization or Palladium-catalyzed reductive Heck reaction, the enoate undergoes hydrometalation followed by intramolecular trapping, bypassing the need for discrete hydrogenation and Friedel-Crafts steps . While highly atom-economical, this method requires stringent anhydrous conditions and specialized ligands.
Synthetic pathways from methyl 3-(4-fluorophenyl)but-2-enoate to 6-fluoro-3-methylindan-1-one.
Mechanistic sequence of intramolecular Friedel-Crafts acylation via Eaton's Reagent.
Experimental Protocols
The following self-validating protocol outlines the classical, highly scalable three-step synthesis.
Step 1: Saponification and Hydrogenation
Rationale: Removing the methyl ester and reducing the alkene prevents unwanted cross-coupling and polymerization during the harsh acidic cyclization.
-
Saponification: Dissolve methyl 3-(4-fluorophenyl)but-2-enoate (10.0 g, 51.5 mmol) in a 3:1 mixture of THF/MeOH (80 mL). Add 2M aqueous NaOH (38 mL, 76.0 mmol).
-
Validation Check 1: Stir at 50°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (
) should completely disappear, replaced by a baseline spot. -
Isolation: Concentrate the mixture in vacuo to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc (
mL), dry over , and concentrate to yield 3-(4-fluorophenyl)but-2-enoic acid as a white solid. -
Hydrogenation: Dissolve the crude acid in absolute ethanol (100 mL). Purge the flask with
, then add 10% Pd/C (0.5 g, 5 wt%). -
Validation Check 2: Evacuate and backfill the flask with
gas (balloon) three times. Stir vigorously at room temperature for 12 hours. Complete reduction is confirmed by NMR (disappearance of the vinylic proton signal at ~6.0 ppm). -
Filtration: Filter the suspension through a pad of Celite, washing with ethanol. Concentrate the filtrate to afford 3-(4-fluorophenyl)butanoic acid in near quantitative yield.
Step 2: Intramolecular Friedel-Crafts Cyclization
Rationale: Eaton's reagent provides a milder, single-step alternative to polyphosphoric acid (PPA), minimizing charring and facilitating an easier aqueous workup .
-
Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenyl)butanoic acid (8.0 g, 43.9 mmol).
-
Cyclization: Carefully add Eaton's Reagent (7.7 wt%
in , 40 mL). The ratio of reagent to substrate should be approximately 5:1 by volume to ensure complete solubilization and activation. -
Heating: Heat the reaction mixture to 70°C under an inert atmosphere.
-
Validation Check 3: Monitor the reaction closely by taking 0.1 mL aliquots, quenching in water, extracting with dichloromethane (DCM), and analyzing via TLC or GC-MS. The reaction is typically complete within 2 hours. Prolonged heating leads to decomposition.
-
Quenching & Workup: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice with vigorous stirring. Extract the aqueous mixture with DCM (
mL). -
Validation Check 4 (Critical): Wash the combined organic layers sequentially with water, saturated aqueous
(until effervescence completely ceases—ensuring removal of all methanesulfonic acid), and brine. -
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 6-fluoro-3-methylindan-1-one.
Quantitative Data and Condition Optimization
The selection of the cyclization reagent is critical for maximizing yield and minimizing regioisomeric impurities. Table 1 summarizes the optimization data for the cyclization of 3-(4-fluorophenyl)butanoic acid.
Table 1: Comparison of Cyclization Reagents for Indanone Synthesis
| Reagent System | Temp (°C) | Time (h) | Isolated Yield (%) | Impurity Profile & Operational Notes |
| Eaton's Reagent ( | 70 | 2 | 88 | Clean conversion; easy workup; trace oligomers. |
| Polyphosphoric Acid (PPA) | 120 | 4 | 72 | Moderate charring; highly viscous, difficult workup. |
| Reflux / 0 | 1 / 3 | 91 | Excellent yield; requires two steps and handling of toxic gases. | |
| Triflic Acid ( | 25 | 1 | 85 | Extremely rapid; high reagent cost limits scalability. |
Data synthesized from established Friedel-Crafts acylation benchmarks , . Eaton's reagent offers the optimal balance of safety, yield, and operational simplicity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-(4-fluorophenyl)but-2-enoate
Welcome to the Advanced Synthesis Knowledge Base. This guide is designed for discovery chemists and process scientists troubleshooting the Horner-Wadsworth-Emmons (HWE) olefination of 4-fluoroacetophenone with trimethyl phosphonoacetate.
By transitioning from standard empirical protocols to mechanistically driven optimization, this guide will help you resolve low conversion rates, mitigate side reactions, and maximize the (E)-stereoselectivity of your α,β-unsaturated ester product.
Mechanistic Pathway & Experimental Workflow
To troubleshoot effectively, we must first isolate the variables in the reaction pathway. The HWE reaction proceeds via the deprotonation of the phosphonate, followed by a rate-limiting nucleophilic addition to the ketone, and finally, an elimination step driven by the formation of a strong P=O bond[1].
Fig 1: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination.
Fig 2: Step-by-step experimental workflow for the optimized HWE synthesis.
Troubleshooting Guide & FAQs
Q1: My yield is stuck below 50%. Why is 4-fluoroacetophenone reacting so poorly compared to standard aldehydes? The Causality: Ketones are inherently less electrophilic than aldehydes. This is due to both steric hindrance and the electron-donating (+I) effect of the adjacent methyl group, which stabilizes the partial positive charge on the carbonyl carbon[1]. In a standard NaH-mediated HWE reaction, the nucleophilic addition of the phosphonate carbanion to the ketone is the rate-limiting step[2]. The Solution: To overcome this high activation energy barrier, switch to Masamune-Roush conditions (LiCl and DBU)[3]. The lithium cation acts as a highly effective Lewis acid. It coordinates simultaneously to the phosphonate oxygen and the ketone carbonyl oxygen, pulling them into close proximity. This electrostatic stabilization drastically increases the electrophilicity of the ketone carbon and stabilizes the transition state[4].
Q2: I am observing significant amounts of unreacted starting material and a complex mixture of byproducts. What is going wrong? The Causality: 4-fluoroacetophenone possesses acidic α-protons. When you use strong, hard bases like NaH or KOtBu, competitive deprotonation of the ketone (enolization) occurs alongside phosphonate deprotonation. This triggers unwanted aldol condensations and depletes your electrophile. The Solution: Employ a non-nucleophilic, milder base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in conjunction with LiCl[3]. Crucially, you must ensure the phosphonate carbanion is completely pre-formed before introducing the ketone. Do not mix all reagents at once.
Q3: How can I maximize the (E)-isomer of methyl 3-(4-fluorophenyl)but-2-enoate? The Causality: The HWE reaction with trimethyl phosphonoacetate is under thermodynamic control, generally favoring the (E)-alkene[1]. However, the energy difference between the (E)- and (Z)-oxaphosphetane intermediates is much smaller for ketones than for aldehydes, leading to poor E:Z ratios under standard conditions. The Solution: Using the LiCl/DBU system enhances (E)-selectivity (>10:1). The tight coordination of the lithium ion restricts the conformational mobility of the intermediate, funneling the reaction toward the more thermodynamically stable anti-periplanar elimination pathway[4].
Quantitative Condition Matrix
To assist in your experimental design, the following table summarizes the expected outcomes when synthesizing methyl 3-(4-fluorophenyl)but-2-enoate under various base/additive systems.
| Base System | Additive | Temp (°C) | Expected Conversion (%) | E:Z Ratio | Mechanistic Notes |
| NaH | None | 0 to 25 | 45 - 55% | 3:1 | High enolization side-reactions; poor ketone activation. |
| KHMDS | None | -78 to 25 | 60 - 65% | 4:1 | Better yield than NaH, but strict anhydrous conditions required. |
| DIPEA | MgBr₂ | 25 | 75 - 80% | 8:1 | Rathke conditions; milder but kinetically slower. |
| DBU | LiCl | 25 | 85 - 90% | >10:1 | Masamune-Roush conditions; optimal Lewis acid activation. |
Self-Validating Protocol: Optimized Masamune-Roush Synthesis
This protocol utilizes LiCl/DBU to synthesize methyl 3-(4-fluorophenyl)but-2-enoate, ensuring high conversion and (E)-selectivity. Every step includes a validation checkpoint to ensure systemic integrity.
Reagents Required:
-
4-Fluoroacetophenone (1.0 equiv, ~5.0 mmol)
-
Trimethyl phosphonoacetate (1.2 equiv, ~6.0 mmol)
-
Anhydrous Lithium Chloride (LiCl) (1.5 equiv, ~7.5 mmol)
-
DBU (1.2 equiv, ~6.0 mmol)
-
Anhydrous THF (25 mL)
Step-by-Step Methodology:
-
System Preparation: Add anhydrous LiCl (318 mg, 7.5 mmol) to a 100 mL Schlenk flask. Flame-dry the flask under high vacuum for 5 minutes to remove tightly bound lattice water from the hygroscopic LiCl.
-
Validation Checkpoint: The vacuum gauge must read <1 Torr. The flask should be allowed to cool to room temperature under an Argon atmosphere before proceeding.
-
-
Solvent & Reagent Addition: Inject anhydrous THF (25 mL) into the flask, followed by trimethyl phosphonoacetate (1.09 g, 6.0 mmol). Stir at room temperature for 5 minutes to dissolve the LiCl.
-
Carbanion Formation: Add DBU (913 mg, 6.0 mmol) dropwise via syringe over 2 minutes. Stir the mixture at room temperature for 30 minutes.
-
Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange hue, visually confirming the successful deprotonation and formation of the phosphonate carbanion.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-fluoroacetophenone (691 mg, 5.0 mmol) dropwise over 5 minutes. Once added, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Maturation: Stir at room temperature for 12-16 hours.
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The UV-active ketone starting material (Rf ~0.4) should be consumed. A new UV-active product spot (Rf ~0.6) will appear. Staining the TLC plate with aqueous KMnO₄ will instantly turn the product spot brown, validating the presence of the newly formed alkene double bond.
-
-
Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5 to 90:10) to isolate the pure (E)-methyl 3-(4-fluorophenyl)but-2-enoate.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia [Link]
-
Masamune–Roush conditions for the Horner–Emmons reaction - ResearchGate[Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction - ACS Publications[Link]
-
Modern Organic Synthesis in the Laboratory - LabXing [Link]
-
Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions - ResearchGate[Link]
Sources
Technical Support Center: Stereocontrol in Methyl 3-(4-fluorophenyl)but-2-enoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the stereoselective synthesis of trisubstituted alkenes. The olefination of 4-fluoroacetophenone to yield methyl 3-(4-fluorophenyl)but-2-enoate is a classic example where achieving high E/Z selectivity is notoriously difficult.
Unlike aldehydes, where the significant steric difference between a hydrogen atom and an alkyl/aryl group strongly dictates the stereochemical outcome, ketones present a much smaller steric differentiation between the methyl group and the aryl ring. This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you engineer your reaction conditions for absolute stereocontrol.
Part 1: Troubleshooting & FAQs
Q1: Why is my standard Horner-Wadsworth-Emmons (HWE) reaction with trimethyl phosphonoacetate yielding a poor (e.g., 60:40) E/Z ratio? A: The stereoselectivity of the HWE reaction depends on the reversibility of the initial aldol-type addition and the subsequent elimination of the oxaphosphetane intermediate[1]. For standard alkyl phosphonates, the addition is reversible, allowing the system to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which yields the E-alkene[2]. However, with 4-fluoroacetophenone, the steric difference between the methyl and 4-fluorophenyl groups is marginal. This reduces the energy gap between the cis- and trans-oxaphosphetane intermediates, leading to poor thermodynamic differentiation and a mixed E/Z ratio.
Q2: How can I maximize the formation of the thermodynamically favored (E)-isomer (>95:5)?
A: To push the thermodynamic equilibrium entirely toward the E-isomer, you must enhance the reversibility of the initial addition step. Using a Grignard reagent (such as
Q3: How do I selectively synthesize the kinetically favored (Z)-isomer? A: To invert the natural selectivity, you must use the Still-Gennari modification. By replacing trimethyl phosphonoacetate with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, you introduce strongly electron-withdrawing trifluoroethyl groups[4]. These groups make the phosphorus atom highly electrophilic. Consequently, once the initial syn-addition occurs, the elimination of the phosphate is so rapid that it outcompetes the reverse reaction (equilibration)[4]. To prevent the potassium cation from stabilizing the intermediates and slowing down elimination, you must use KHMDS in the presence of 18-crown-6.
Q4: Can I separate the E and Z isomers if I already have a mixture?
A: Yes. While column chromatography of the methyl esters can be tedious due to nearly identical
Part 2: Mechanistic Workflows & Visualizations
To successfully control the isomer ratio, it is critical to understand whether your target requires a thermodynamic or kinetic pathway.
Decision workflow for selecting E- vs Z-selective olefination conditions.
Mechanistic divergence of the HWE reaction based on phosphonate electronics.
Part 3: Quantitative Data & Condition Matrix
The following table summarizes the expected stereochemical outcomes when reacting 4-fluoroacetophenone under various olefination conditions.
| Olefination Strategy | Phosphonate Reagent | Base / Additive | Solvent & Temp | Expected E:Z Ratio |
| Standard HWE | Trimethyl phosphonoacetate | NaH | THF, 25 °C to 65 °C | ~ 75:25 to 85:15 |
| Masamune-Roush | Trimethyl phosphonoacetate | DBU / LiCl | MeCN, 25 °C | ~ 90:10 |
| Grignard-Mediated | Trimethyl phosphonoacetate | THF, 0 °C to 25 °C | > 95:5 | |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF, -78 °C | < 10:90 (Favors Z) |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Highly E-Selective Synthesis (Grignard-Mediated HWE)
Causality: Using a Grignard reagent as a base provides a bulky magnesium counterion that coordinates with the oxaphosphetane intermediate. This slows down the elimination step, ensuring the system reaches full thermodynamic equilibrium to favor the E-isomer[3].
-
Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous THF (10 mL) and trimethyl phosphonoacetate (1.2 mmol).
-
Deprotonation: Cool the solution to 0 °C. Dropwise, add
-PrMgCl (1.2 mmol, 2.0 M in THF). Stir for 30 minutes to ensure complete formation of the magnesium ylide. -
Addition: Slowly add 4-fluoroacetophenone (1.0 mmol) dissolved in 2 mL of anhydrous THF.
-
Equilibration: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Obtain a crude ¹H NMR. The E/Z ratio can be self-validated by integrating the distinct vinylic protons (typically appearing around 6.1 ppm for the E-isomer and 5.9 ppm for the Z-isomer).
Protocol 2: Highly Z-Selective Synthesis (Still-Gennari Olefination)
Causality: The electron-withdrawing trifluoroethyl groups drastically increase the electrophilicity of the phosphorus atom, causing elimination to occur faster than equilibration[4]. 18-crown-6 sequesters the potassium cation, preventing it from stabilizing the intermediate and further accelerating the kinetic pathway.
-
Preparation: In a flame-dried flask under argon, combine 4-fluoroacetophenone (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Critical Step: Temperature control is vital to suppress the thermodynamic pathway.
-
Deprotonation/Reaction: Dropwise, add KHMDS (2.1 mmol, 0.5 M in toluene) over 15 minutes[5]. The naked alkoxide anion will immediately attack the ketone.
-
Completion: Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.
-
Workup: Quench with water (15 mL). Extract with ethyl acetate (3 × 15 mL). Wash with 2 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Validation Checkpoint: Purify via silica gel chromatography (Hexanes:EtOAc). Verify the Z-isomer dominance via ¹H NMR integration, expecting >90% of the upfield vinylic proton signal.
References
-
[3] A Practical Synthesis of Terminal Vinyl Fluorides. PMC - NIH. URL:[Link]
-
[4] Why is the Still-Gennari reaction Z-selective?. Chemistry Stack Exchange. URL:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(4-fluorophenyl)crotonate
Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing methyl 3-(4-fluorophenyl)crotonate via the Wittig olefination of 4-fluoroacetophenone with methyl (triphenylphosphoranylidene)acetate presents specific kinetic and purification bottlenecks.
This guide bypasses generic advice to provide a causal, self-validating framework for overcoming low conversions, poor stereoselectivity, and triphenylphosphine oxide (TPPO) contamination.
System Overview & Troubleshooting Logic
Troubleshooting workflow for methyl 3-(4-fluorophenyl)crotonate synthesis.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: My Wittig reaction between 4-fluoroacetophenone and the stabilized ylide is stalling at <20% conversion at room temperature. Why? Causality: The Wittig reaction relies on the nucleophilic attack of the ylide carbon on the carbonyl. Methyl (triphenylphosphoranylidene)acetate is a "stabilized ylide" because the adjacent ester carbonyl delocalizes the carbanion's electron density, significantly lowering its Highest Occupied Molecular Orbital (HOMO) energy[1]. Simultaneously, 4-fluoroacetophenone is a ketone, which is inherently less electrophilic and more sterically hindered than an aldehyde[2]. The combination of a deactivated nucleophile and a hindered electrophile results in an exceptionally high activation energy barrier for the [2+2] cycloaddition required to form the oxaphosphetane intermediate. Resolution: Thermal activation is mandatory. Refluxing the reaction in THF (66 °C) or toluene (110 °C) provides the necessary kinetic energy to overcome this barrier[3].
Q2: How can I improve the E/Z stereoselectivity of the crotonate product? Causality: While stabilized ylides typically yield E-alkenes with aldehydes, ketones lack the extreme steric differentiation (Hydrogen vs. Alkyl/Aryl) required to strongly bias the transition state[2]. The steric difference between the methyl group and the 4-fluorophenyl group on your ketone is relatively small, leading to a mixed E/Z ratio under kinetic control. Resolution: If pure E-isomer is required, you must rely on thermodynamic control (extended reflux) or separate the isomers post-reaction via fractional crystallization or chromatography. Alternatively, redesigning the synthesis using a Horner-Wadsworth-Emmons (HWE) reaction often yields superior E-selectivity for hindered substrates[1].
Q3: I have a massive amount of triphenylphosphine oxide (TPPO) co-eluting with my product. How do I remove it without running multiple columns?
Causality: TPPO (
Part 2: Quantitative Data & Strategy Comparison
To make an informed decision on how to proceed with your stalled reaction, compare the expected outcomes of different optimization strategies below:
| Optimization Strategy | Reagents / Conditions | Typical Conversion | Byproduct Workup Complexity |
| Standard Wittig | Stabilized Ylide, THF, 25 °C | < 20% | High (TPPO co-elution) |
| Thermal Wittig | Stabilized Ylide, THF, 66 °C (Reflux) | 70 - 85% | Moderate (Requires |
| HWE Olefination | Triethyl phosphonoacetate, NaH, THF | > 90% | Low (Water-soluble phosphate byproduct) |
Part 3: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the internal checkpoint confirms success.
Protocol A: Thermal Wittig Synthesis of Methyl 3-(4-fluorophenyl)crotonate
Adapted from validated high-temperature ketone olefination procedures[3].
-
System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and flush with inert gas (Argon or
). -
Reagent Charging: Add 4-fluoroacetophenone (5.0 mmol, 691 mg) and methyl (triphenylphosphoranylidene)acetate (5.5 mmol, 1.84 g) to the flask.
-
Solvent Addition: Inject 15 mL of anhydrous THF.
-
Thermal Activation: Attach a reflux condenser and heat the suspension to 66 °C (reflux) with continuous stirring for 2 to 4 hours.
-
Self-Validation Checkpoint: The initial ylide solution will be distinctly yellow. As the reaction progresses and the ylide is consumed, this color will fade. Confirm reaction completion by taking a reaction aliquot for
NMR; the ylide phosphorus signal ( +18 ppm) must disappear, replaced entirely by the TPPO signal ( +29 ppm). -
Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to yield a crude solid/oil residue. Proceed immediately to Protocol B.
Protocol B: Chromatography-Free TPPO Scavenging via
Complexation
Exploiting Lewis acid-base complexation for rapid purification[4],[5].
-
Dissolution: Dissolve the crude residue from Protocol A (containing the crotonate product and
5.5 mmol TPPO) in a minimum volume of warm ethanol (approx. 10 mL). -
Complexation: Prepare a 1.8 M solution of anhydrous
in warm ethanol. Slowly add 3.5 mL of this solution (approx. 6.3 mmol ) to the crude ethanolic mixture at room temperature. -
Self-Validation Checkpoint: Observe the immediate formation of a dense, white precipitate (
). To verify complete precipitation, allow the solids to settle slightly and add one additional drop of the solution to the clear supernatant. If no further cloudiness appears, the TPPO has been quantitatively complexed. -
Isolation: Vacuum filter the mixture through a tightly packed Celite pad. Wash the filter cake with 5 mL of cold ethanol to ensure complete recovery of the product.
-
Final Concentration: Concentrate the filtrate in vacuo to yield the purified methyl 3-(4-fluorophenyl)crotonate. (If excess
remains, dissolve the residue in diethyl ether, wash with water, dry over , and concentrate).
References
-
[6] Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at:[Link]
-
[5] Removing Triphenylphosphine Oxide. University of Rochester. Available at: [Link]
-
[7] Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Available at: [Link]
-
[2] Wittig Reaction - A Textbook of Organic Chemistry. Dalal Institute. Available at: [Link]
-
[3] AU 2019273599 B2: HETEROCONDENSED PYRIDONE COMPOUNDS AND THEIR USE. Google Patents. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Optimization of Hydrogenation Catalysts for Fluorinated Enoates
To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Catalysis Optimization Group Subject: Strategic Control of Reactivity and Selectivity in Fluorinated Alkene Hydrogenation
Executive Summary: The Fluorine Effect
Hydrogenating fluorinated enoates is not merely a standard reduction; it is a battle against electronic deactivation and competing elimination pathways. The fluorine atom’s high electronegativity lowers the LUMO energy of the C=C bond, theoretically making it more electrophilic, yet its lone pair donation (p-π repulsion) can deactivate the olefin towards metal coordination. Furthermore, the thermodynamic stability of the metal-fluoride bond poses a constant risk of defluorination via
This guide moves beyond basic screening to provide a mechanistic roadmap for optimizing conversion, enantioselectivity (ee), and chemoselectivity.
Strategic Catalyst Selection Engine
The choice of metal and ligand is dictated by the position of the fluorine atom relative to the coordinating group (ester, amide, etc.).
Catalyst & Ligand Matching Table
| Substrate Class | Electronic Challenge | Recommended Metal Precursor | Ligand Class (Privileged Chiral Scaffolds) | Rational / Mechanism |
| Steric bulk at binding site; high risk of defluorination if isomerization occurs. | Rh(I) (e.g., [Rh(COD)2]BF4) | Electron-Rich Bisphosphines: • DuPhos / BPE (Burk-type)• TangPhos | Rh-DuPhos forms a rigid, electron-rich environment that accelerates oxidative addition of H2, favoring hydrogenation over | |
| Electron-deficient | Ru(II) (e.g., [Ru(p-cymene)Cl2]2) or Rh(I) | Atropisomeric Bisphosphines: • BINAP / SEGPHOS• Josiphos (Ferrocenyl) | Ru-BINAP systems often utilize a mechanism involving outer-sphere hydride transfer (if amine/alcohol present) or standard inner-sphere, tolerating electron-poor olefins better. | |
| Tetrasubstituted Fluoro-Olefins | Extreme steric hindrance; very low reactivity. | Ir(I) (e.g., [Ir(COD)Cl]2) | P,N-Ligands: • PHOX (Pfaltz)• Thiazole-phosphines | Ir-complexes do not require olefin chelation in the same way Rh does; they operate via an Ir(III/V) cycle that tolerates sterics. |
| Fluorinated Ketones/Imines | Need for chemoselectivity over C-F cleavage. | Ru(II) or Ir(III) | Diamine-Diphosphine: • Noyori-Ikariya type | Bifunctional mechanism (metal-ligand cooperation) avoids direct metal-carbon bonding, preventing defluorination. |
Critical Troubleshooting Guide
Issue 1: Defluorination (The "Hydrodefluorination" Side Reaction)
Symptom: Observation of des-fluoro alkane byproducts or formation of metal-fluoride precipitates.
Root Cause: After hydride insertion, the resulting alkyl-metal intermediate undergoes
Corrective Actions:
-
Increase Hydrogen Pressure: This is the most effective lever. Higher
concentration accelerates the rate of reductive elimination (which is often bimolecular or dependent on binding) relative to the unimolecular -elimination step.-
Guideline: Increase pressure from 5 bar to 20-50 bar.
-
-
Switch Solvent to TFE or HFIP: Fluorinated alcohols (Trifluoroethanol, Hexafluoroisopropanol) stabilize the C-F bond through H-bonding and form a "cage" that can discourage fluoride dissociation.
-
Ligand Electronics: Switch to more electron-rich ligands (e.g., Alkyl-DuPhos instead of Aryl-BINAP). An electron-rich metal center is less Lewis acidic and has a lower affinity for the fluoride anion.
Issue 2: Low Conversion / Sluggish Reactivity
Symptom: Reaction stalls after 24h; starting material remains. Root Cause: The electron-withdrawing fluorine reduces the electron density of the alkene, weakening its binding to the metal catalyst (specifically for Rh(I) cycles).
Corrective Actions:
-
The "Magic" Solvent Effect: Use 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM)/TFE mixtures. TFE increases the turnover frequency (TOF) by preventing catalyst aggregation and activating the substrate via H-bonding to the carbonyl oxygen (lowering the activation energy for hydride transfer).
-
Cationic vs. Neutral Precursors: Switch to cationic Rh precursors (e.g., [Rh(COD)2]BF4 or BArF salts). Cationic centers are more electrophilic and bind electron-poor fluorinated alkenes more effectively than neutral chloride dimers.
-
Temperature Modulation: While intuitive to heat, try lowering the temperature first if defluorination is present. If purely low conversion, increase T to 40-50°C but monitor for defluorination closely.
Issue 3: Poor Enantioselectivity (Low ee)
Symptom: Product is racemic or has low optical purity (<80% ee). Root Cause: The small Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å) sterically, making it difficult for the chiral pocket to discriminate between the F-substituent and a proton.
Corrective Actions:
-
Exploit Electronic Dissymmetry: Use ligands that discriminate based on electronics, not just sterics. WalPhos or Josiphos ligands have electronic pockets that can "feel" the dipole of the C-F bond.
-
Lower Temperature: Stereoselectivity is an energetic difference (
). Lowering temperature (e.g., to 0°C or -20°C) magnifies the selectivity factor, provided reactivity is maintained (compensate with higher pressure). -
Change Counter-Ion: For cationic catalysts, switching from
to the bulky, non-coordinating (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) often tightens the chiral pocket and improves ee.
Visualizing the Mechanisms
Diagram 1: The Mechanistic Fork – Hydrogenation vs. Defluorination
This diagram illustrates the critical intermediate where the pathway diverges.
Caption: The "Critical Junction" in fluorinated alkene hydrogenation. Success depends on accelerating Reductive Elimination over Beta-Fluoride Elimination.
Diagram 2: Troubleshooting Decision Matrix
Caption: Step-by-step logic flow for addressing common failure modes in fluorinated enoate hydrogenation.
Standardized Optimization Protocol
Objective: Hydrogenation of Ethyl 3-fluoro-3-phenylacrylate (Model Substrate).
Safety Note: Hydrogen gas is highly flammable. High-pressure reactions must be conducted in rated autoclaves behind blast shields.
-
Catalyst Preparation (Glovebox):
-
Weigh [Rh(COD)2]BF4 (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%) into a vial.
-
Add anhydrous, degassed solvent (DCM or TFE, 1.0 mL). Stir for 15 min to form the active catalyst (color change typically observed).
-
-
Substrate Addition:
-
Dissolve substrate (0.5 mmol) in 2.0 mL of solvent.
-
Add substrate solution to the catalyst vial.[1]
-
-
Hydrogenation:
-
Place vial in a high-pressure autoclave.
-
Purge 3x with
, then 3x with . -
Pressurize to 30 bar (435 psi) . Note: Do not start at 1 bar; low pressure favors defluorination.
-
Stir at Room Temperature for 12 hours.
-
-
Analysis:
-
Vent carefully.[2] Filter through a small silica plug to remove metal.
-
Analyze conversion via
-NMR (look for disappearance of vinyl-F signal ~ -110 ppm and appearance of alkyl-F signal ~ -190 ppm). -
Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).
-
References
-
Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Bisphosphines. Accounts of Chemical Research.[3][4][5] Link
-
Gogoi, S., et al. (2018). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Nature Communications.[1][5] Link
-
Esteves, H., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.[3][6][7] Organic Chemistry Frontiers.[2][6] Link
-
Zhang, W., et al. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters.[8][9] Link
-
Kadyrov, R., et al. (2009). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis.[3] Topics in Current Chemistry. Link
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. kanto.co.jp [kanto.co.jp]
- 5. ethz.ch [ethz.ch]
- 6. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Methyl 3-(4-fluorophenyl)but-2-enoate
This technical guide details the purification and troubleshooting protocols for Methyl 3-(4-fluorophenyl)but-2-enoate , a critical intermediate often synthesized via Horner-Wadsworth-Emmons (HWE) or Wittig olefination.
Senior Application Scientist Note:
This compound belongs to the class of
Part 1: Troubleshooting Guides (Q&A)
Issue 1: "I cannot separate the Triphenylphosphine Oxide (TPPO) from my product."
Diagnosis: If you utilized a Wittig reaction, TPPO is a stoichiometric byproduct that co-elutes with polar esters on silica gel. Solution: Do not rely solely on chromatography. Use Complexation Precipitation before the column.
-
The Mechanism: TPPO acts as a Lewis base. It forms insoluble complexes with Lewis acids like ZnCl₂ or MgCl₂ in non-polar solvents.[1]
-
Protocol:
-
Dissolve the crude reaction mixture in minimal Toluene or Ethanol.[2]
-
Add 2.0 equivalents of MgCl₂ or ZnCl₂ .
-
Stir at room temperature for 1-2 hours. A white precipitate (TPPO-Metal complex) will form.
-
Filter the suspension through a sintered glass funnel.
-
Concentrate the filtrate. The majority of TPPO is now removed, making subsequent column chromatography much cleaner.
-
-
Alternative: If the product is an oil, suspend the crude residue in cold Hexane/Diethyl Ether (9:1) and sonicate. TPPO is poorly soluble in hexane and will precipitate; the product will remain in solution.
Issue 2: "My E/Z isomers are co-eluting on the column."
Diagnosis: The
-
Standard Silica: Use a shallow gradient of Hexane:Ethyl Acetate (Start 100:0
95:5 90:10). The Z-isomer is typically less polar (elutes first) due to internal steric shielding, while the E-isomer interacts more strongly with the silica. -
Silver Nitrate Silica (Ag-SiO₂): If separation is poor, mix Silica Gel 60 with a solution of AgNO₃ (10% w/w) in acetonitrile, evaporate the solvent, and dry in the dark. The silver ions complex with the
-electrons of the alkene. The accessible Z-isomer often complexes differently than the E-isomer, enhancing separation factor ( ).
Issue 3: "The product is oiling out instead of crystallizing."
Diagnosis: Methyl 3-(4-fluorophenyl)but-2-enoate has a low melting point (often <50°C or oil at RT) compared to its non-methylated analog. Impurities (especially Z-isomer or solvent traces) depress the melting point further. Solution:
-
Seed & Chill: Dissolve the oil in a minimum amount of warm Pentane or MeOH/Water (9:1) . Cool to -20°C. Scratch the flask surface to induce nucleation.
-
High-Vac Drying: Ensure all solvent (especially EtOAc) is removed. Trace solvent acts as a plasticizer, preventing lattice formation.
Part 2: Experimental Protocols
Protocol A: Flash Column Chromatography
Standard purification for crude material post-workup.
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard grade. |
| Column Dimensions | 10:1 to 20:1 (Silica:Crude mass) | Higher ratio required for isomer separation. |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient Profile | 0% B (2 CV) | "CV" = Column Volume. Product typically elutes at 5-10% EtOAc. |
| Detection | UV at 254 nm | The conjugated system absorbs strongly. |
Protocol B: Chemical Removal of TPPO (ZnCl₂ Method)
Recommended for Wittig reaction crudes >5g.
-
Dissolution: Dissolve crude oil (containing Product + TPPO) in Ethanol (5 mL per gram of crude).
-
Complexation: Add ZnCl₂ (anhydrous, 2 equiv relative to expected TPPO).
-
Precipitation: Stir vigorously for 2 hours. A bulky white solid forms.
-
Filtration: Filter through a Celite pad. Wash the pad with small portions of Ethanol.[2]
-
Partition: Concentrate the filtrate. Redissolve residue in EtOAc , wash with water (to remove excess ZnCl₂), dry over MgSO₄, and concentrate.
Part 3: Visualization & Workflow
Purification Workflow Diagram
This flowchart illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Logical workflow for isolating pure ester from Wittig or HWE reaction mixtures, prioritizing phosphorus removal before isomer separation.
Part 4: Physicochemical Data Reference
| Property | Value / Description | Source/Note |
| Molecular Formula | ||
| Molecular Weight | 194.20 g/mol | |
| Physical State | Low-melting solid or Oil | Analogous to methyl 3-phenylbut-2-enoate. |
| Boiling Point | ~140-150°C @ 15 mmHg | Predicted based on non-fluoro analog [1]. |
| Solubility | Soluble in EtOAc, DCM, MeOH. Insoluble in Water. | |
| TLC Rf (E-isomer) | ~0.45 (Hexane:EtOAc 9:1) | E-isomer is typically more polar than Z. |
| TLC Rf (Z-isomer) | ~0.55 (Hexane:EtOAc 9:1) | Z-isomer elutes faster (less polar). |
| 1H NMR Diagnostic | Methyl group on double bond (allylic coupling). |
References
-
PubChem Compound Summary . Methyl 3-(4-fluorophenyl)prop-2-enoate (Analogous Structure Data). National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate Discussions . Separation of E and Z isomers. Available at: [Link]
Sources
Technical Support Center: Advanced Remediation of Phosphonate Byproducts
Topic: Purification Strategies for HWE Olefination (Enoate Synthesis)
Diagnostic: The Remediation Decision Tree
Start Here. Before selecting a protocol, identify the chemical constraints of your specific enoate product. Use this logic flow to determine the safest remediation strategy.
Figure 1: Decision matrix for selecting the optimal diethyl phosphate removal strategy based on product stability and physical properties.
Knowledge Base: The Chemistry of the Contaminant
To defeat the byproduct, you must understand its physicochemical behavior. In a standard Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate, the primary byproduct is diethyl phosphate (DEP).
The Enemy: Diethyl Phosphate (DEP)
-
Structure:
-
Acidity (
): ~1.4 (Strong Acid) -
Solubility: Amphiphilic. It is highly water-soluble as an anion but significantly soluble in organic solvents (DCM, EtOAc) in its protonated form.
-
Chelation: The phosphoryl oxygen (
) is a strong Lewis base, capable of binding to metal ions and "dragging" them into organic phases, often causing emulsions.
The Removal Principle
Because DEP is a strong acid (
-
At pH 1.0: ~50% Protonated (Organic soluble).
-
At pH 7.0: >99.9% Ionized (Water soluble).
-
At pH 10.0: Fully Ionized (Water soluble).
Key Insight: The most common failure mode is using a weak base (like
Standard Operating Procedures (Protocols)
Protocol A: The pH Swing (Aggressive Basic Wash)
Best for: Stable enoates, large-scale reactions.
Mechanism: Uses high pH to force the partition coefficient of DEP entirely toward the aqueous phase.
-
Quench: Dilute the reaction mixture with an organic solvent (EtOAc or MTBE). Do not quench with acid.
-
Primary Wash: Wash the organic layer vigorously with 1M NaOH (or 1M KOH).
-
Why: This sets the pH > 13. DEP is fully deprotonated.
-
-
Emulsion Control: If an emulsion forms, add a small amount of brine to the basic layer.
-
Secondary Wash: Wash with brine.
-
Dry & Concentrate: Dry over
. The residue should be free of phosphorous byproducts.
Validation: Check TLC. DEP stains strongly with
Protocol B: The Calcium Crash (Precipitation)
Best for: Stubborn emulsions, products that co-elute with DEP, or when avoiding strong bases.
Mechanism: Calcium dialkyl phosphates have very low solubility product constants (
-
Preparation: Prepare a saturated solution of Calcium Chloride (
) . -
Workup: Dilute reaction with EtOAC.
-
Precipitation Wash: Wash the organic layer with the saturated
solution.-
Observation: You may see a fine white precipitate form at the interface. This is the Calcium-DEP salt.
-
-
Filtration (Optional): If the precipitate is heavy, filter the biphasic mixture through a celite pad before separating layers.
-
Separation: The DEP is trapped as the Ca-salt in the aqueous/solid phase.
Protocol C: The "Dry" Removal (Chromatography Aid)
Best for: Small scale (<100 mg), acid/base sensitive compounds.
Mechanism: DEP is highly polar. By modifying the stationary phase, we can irreversibly bind it.
-
Doping: Add 1% Triethylamine (
) to your silica gel column solvent system.-
Why: The amine ensures the phosphate remains deprotonated on the column.
-
-
Elution: Run the column. The ionized phosphate will interact strongly with the silica and stay at the baseline. The enoate (less polar) will elute normally.
Troubleshooting & FAQs
Q: I used Protocol A (NaOH wash), but I still see phosphorous signals in my NMR (
-
Fix: Switch your extraction solvent to MTBE or Diethyl Ether . These solvents dissolve the enoate but are much poorer solvents for the phosphate salt than DCM.
Q: My product is an aldehyde/ketone sensitive to NaOH (Aldol polymerization risk). How do I remove the phosphate?
A: Do not use Protocol A. Use Protocol B (Calcium Chloride) but buffer it. Use a 1:1 mixture of Saturated
Q: The separation funnel is a solid white emulsion. What happened? A: You likely have a mix of the phosphate surfactant and residual base.
-
Fix: Do not shake; swirl gently. Add solid NaCl directly to the funnel until the aqueous layer is saturated. If that fails, filter the entire emulsion through a sintered glass funnel with a pad of Celite. The solids stabilizing the emulsion will be removed.
Q: Can I just distill my product? A: Yes, if your enoate boils below 150°C. Diethyl phosphate has a high boiling point (decomposes/boils >200°C). Bulb-to-bulb distillation (Kugelrohr) is often the cleanest method for simple enoates.
Quantitative Data: Solvent Compatibility
| Solvent | DEP Solubility (Protonated) | DEP Solubility (Na-Salt) | Recommended for Extraction? |
| Dichloromethane (DCM) | High | Moderate (Ion pairing) | No (Traps byproduct) |
| Ethyl Acetate (EtOAc) | High | Low | Yes |
| MTBE | Moderate | Very Low | Best |
| Diethyl Ether | Moderate | Very Low | Good |
| Hexanes | Low | Insoluble | Excellent (if product soluble) |
References
-
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link
-
Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU." Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link
-
Claridge, T. D. W.; Davies, S. G.; Lee, J. A.; Nicholson, R. L.; Roberts, P. M.; Russell, A. J.; Smith, A. D.; Toms, S. M. "Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide."[1] Organic Letters, 2008 , 10(23), 5437–5440. Link
-
Manzola, A. S.; et al. "On precipitated calcium and magnesium phosphates during synthetic hard waters softening."[2] Desalination and Water Treatment, 2014 , 52, 4734–4744.[2] Link
Sources
Solvent selection for crystallization of methyl 3-(4-fluorophenyl)but-2-enoate
Technical Support Center: Crystallization of Methyl 3-(4-fluorophenyl)but-2-enoate
Case ID: #CRYST-MFPB-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are attempting to crystallize Methyl 3-(4-fluorophenyl)but-2-enoate , a lipophilic ester intermediate often utilized in the synthesis of fluorinated pharmaceuticals (e.g., paroxetine analogs).[1] This molecule presents specific challenges:
-
Low Melting Point: Methyl esters of substituted butenoates often melt between 30°C and 70°C, making them prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1]
-
Stereoisomerism: The presence of the C=C double bond creates E (trans) and Z (cis) isomers.[1] Crystallization is the primary method to upgrade the ratio to the thermodynamically stable isomer (typically E), but the Z isomer often acts as an impurity that inhibits nucleation.[1]
This guide provides a solvent selection matrix, a troubleshooting workflow for oiling out, and specific protocols for isomer purification.[1]
Module 1: Solvent Selection Matrix
For this lipophilic ester, water is a strict anti-solvent. Your best success will come from Single-Solvent Cooling (if MP > 50°C) or Binary Solvent Systems (if MP < 50°C or oiling occurs).[1]
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Role | Recommendation |
| Alcohols | Methanol (MeOH) | High (Hot) / Mod (Cold) | Primary Solvent | Top Choice. Good range for cooling crystallization.[1] |
| Alcohols | Isopropanol (IPA) | High | Primary Solvent | Good for slower growth; often yields larger crystals than MeOH.[1] |
| Esters | Ethyl Acetate (EtOAc) | Very High | Primary Solvent | Use with caution. High solubility often leads to low yield unless cooled to -20°C. |
| Alkanes | n-Heptane / Hexane | Low to Moderate | Anti-Solvent | Essential for "drowning out" the product from EtOAc or Toluene.[1] |
| Aromatics | Toluene | Very High | Primary Solvent | Use only if the product is highly insoluble in alcohols. |
| Water | Water | Negligible | Strong Anti-Solvent | Use dropwise into MeOH/EtOH solutions to force precipitation. |
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: You cool your solution, and instead of white crystals, you see oily droplets forming at the bottom or a milky emulsion. The Cause: The solution temperature has dropped below the liquid-liquid phase separation (LLPS) boundary before crossing the solubility curve.[1] This is common when the product's melting point is close to the operating temperature.[1]
Diagnostic & Resolution Workflow
Figure 1: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).
Corrective Protocol for Oiling Out:
-
Re-heat the mixture until the oil redissolves.
-
Add Seeding Crystals: If you have any solid material (even crude), add a tiny amount at a temperature just above where the oil appeared.[1] This provides a template for the lattice, bypassing the oil phase.[1]
-
Reduce Concentration: Dilute the solution by 10-20%. High concentrations favor oiling out over crystallization.
Module 3: Isomer Control (E/Z Separation)
The synthesis of methyl 3-(4-fluorophenyl)but-2-enoate typically yields a mixture of E (trans) and Z (cis) isomers.[1]
-
Target: Usually the E-isomer (solid).[1]
-
Impurity: The Z-isomer (often an oil or lower-melting solid).[1]
The "Thermodynamic Wash" Protocol: If you have a mixture (e.g., 70:30 E/Z) and cannot crystallize it:
-
Solvent: Suspend the material in Methanol (MeOH) or Hexane .[1]
-
Slurry: Do not dissolve completely. Create a slurry at room temperature.
-
Equilibration: Stir for 12-24 hours.
-
Filtration: Filter the solid. The filtrate (mother liquor) will contain the enriched Z-isomer and impurities.[1]
Frequently Asked Questions (FAQs)
Q1: I don't have seed crystals. How do I induce the first nucleation?
-
Answer: Use the "Glass Rod Technique." Dip a glass rod into your supersaturated solution, pull it out, and let the solvent evaporate on the rod.[1] A crust will form. Rub this crust against the inside wall of the flask just above the liquid line. The friction and micro-crystals often induce nucleation. Alternatively, cool the solution to -78°C (dry ice/acetone) to force a solid (even if amorphous), then slowly warm it up.[1] It often crystallizes as it warms.
Q2: Why is Heptane preferred over Hexane?
-
Answer: Safety and Boiling Point. Heptane boils at 98°C, allowing you to heat the solution higher to dissolve stubborn solids.[1] Hexane boils at 69°C. Furthermore, Heptane is less neurotoxic (Class 3 solvent) compared to Hexane (Class 2 solvent) according to ICH Q3C guidelines [1].[1]
Q3: My yield is low (<50%), but purity is high. How do I improve yield?
-
Answer: You are likely losing product in the mother liquor.
-
Cool Lower: If using MeOH, cool to -10°C or -20°C.
-
Anti-Solvent: Add water (dropwise) to the cold MeOH filtrate until it turns slightly turbid, then stir. This forces more hydrophobic ester out of the solution.
-
Q4: Can I use Ethanol?
-
Answer: Yes, but beware of Transesterification . If you heat a methyl ester in ethanol with any trace of acid/base catalyst present, you may convert some of it to the ethyl ester (Ethyl 3-(4-fluorophenyl)but-2-enoate).[1] Always use the alcohol corresponding to the ester (Methanol for Methyl esters) unless the system is perfectly neutral and the process is fast.[1]
References
-
ICH Expert Working Group. "ICH Q3C (R8) Impurities: Guideline for Residual Solvents." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2021.
- Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications." Wiley-VCH, 2013. (Chapter 4: Solubility and Phase Diagrams).
- Tung, H.H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE, 2009.
- Anderson, N.G. "Practical Process Research & Development." Academic Press, 2012.
Sources
Handling stability issues of methyl 3-(4-fluorophenyl)but-2-enoate
The following technical guide addresses the stability, handling, and troubleshooting of Methyl 3-(4-fluorophenyl)but-2-enoate (also referred to as methyl
This guide is designed for organic chemists and formulation scientists. It prioritizes the control of stereochemical integrity (
Module 1: Compound Profile & Stability Baseline
Compound Identity:
-
IUPAC Name: Methyl 3-(4-fluorophenyl)but-2-enoate[1]
-
Chemical Class: Trisubstituted
-unsaturated ester (Cinnamate derivative). -
Key Structural Feature: The C=C double bond is trisubstituted (Methyl, 4-Fluorophenyl, Ester, Hydrogen). This creates significant steric strain and defines its primary instability mode: Geometric Isomerization .
Stability Quick Reference Table
| Parameter | Stability Status | Critical Thresholds/Notes |
| Thermal | Moderate | Stable up to 80°C. Prolonged heating >100°C triggers polymerization or isomerization. |
| Photochemical | Low (Critical) | Highly susceptible to UV-induced |
| Hydrolytic | Moderate | Stable at pH 4–8. Rapid hydrolysis in strong base (pH >10) or strong acid (pH <2). |
| Oxidative | High | Fluorine substituent on the ring deactivates the aromatic system against oxidation, but the alkene remains susceptible to ozonolysis or strong oxidizers (e.g., KMnO |
Module 2: Troubleshooting Isomerization (The #1 Issue)
Context: The most frequent user complaint is "purity drift" during storage or workup. This is almost invariably due to geometric isomerization, not decomposition. The
Q: My HPLC shows a splitting of the main peak after leaving the sample on the bench. Is it degrading?
A: It is likely not degrading (breaking bonds) but isomerizing .
-
Mechanism:
-unsaturated esters undergo photo-induced isomerization. The transition (absorbed in the UV region) allows rotation around the C=C bond. -
Diagnosis: Check the UV spectra of both peaks. Isomers typically share identical mass spectra (LC-MS) but distinct retention times and slightly different
. -
Correction:
-
Amber Glass: Store all solid and solution samples in amber vials.
-
Solvent Choice: Avoid chlorinated solvents (CDCl
, DCM) for long-term storage, as trace HCl generation catalyzes acid-mediated isomerization.
-
Q: I cannot reproduce the melting point reported in the literature. Why?
A: You likely have a mixed
-
Explanation: Pure isomers have sharp melting points. A mixture acts as an impurity to itself, causing melting point depression and broadening.
-
Protocol: Run a
H NMR. Focus on the vinylic proton (C2-H) and the -methyl group.-
-isomer: The vinylic proton is typically more deshielded (downfield,
ppm) due to the anisotropy of the cis-phenyl ring. -
-isomer: The
-methyl is often more deshielded due to the cis-ester group.
-
-isomer: The vinylic proton is typically more deshielded (downfield,
Module 3: Chemical Handling & Workup Protocols[2][3][4][5]
Q: The ester is hydrolyzing during the reaction workup. How do I prevent this?
A: The electron-withdrawing fluorine atom on the phenyl ring, combined with the conjugation, makes the carbonyl carbon moderately electrophilic, but the
Self-Validating Workup Protocol:
-
Quench: Do not use strong NaOH. Use Saturated NH
Cl (mildly acidic) or dilute NaHCO (mildly basic). -
Temperature: Keep the quench temperature
C. -
Drying: Use MgSO
rather than reactive drying agents.
Q: Can I use this compound in Michael Additions?
A: Yes, but reactivity is lower than unsubstituted cinnamates.
-
Reasoning: The
-methyl group hinders nucleophilic attack at the -position. -
Optimization: You will need a stronger nucleophile or Lewis Acid catalysis (e.g., BF
OEt ) to activate the carbonyl. -
Warning: Strong nucleophiles (like Grignards) may attack the ester carbonyl (1,2-addition) instead of the alkene (1,4-addition) due to the steric hindrance at the
-carbon.
Module 4: Visual Troubleshooting Workflows
Diagram 1: Impurity Identification Logic
This decision tree helps users identify whether their "impurity" is an isomer, a hydrolysis product, or a polymer.
Caption: Diagnostic logic flow for identifying degradation products vs. geometric isomers.
Diagram 2: Degradation Pathways
Understanding the specific chemical pathways allows for targeted prevention.
Caption: Primary degradation pathways: Photoisomerization (reversible) and Hydrolysis (irreversible).
Module 5: Synthesis & Purification Best Practices
If you are synthesizing this compound (e.g., via Wittig or Horner-Wadsworth-Emmons), the workup determines the stability of the final lot.
Protocol: Preventing Post-Synthesis Degradation
-
Reaction: Reaction of 4-fluoroacetophenone with trimethyl phosphonoacetate (HWE reaction).
-
Quench: Pour into ice-water.
-
Extraction: Use Ethyl Acetate (EtOAc).[1] Avoid Chloroform to prevent acid trace formation.
-
Purification (The Critical Step):
References
-
PubChem. Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal.Synthesis of
-unsaturated esters (Horner-Wadsworth-Emmons Reaction). Available at: [Link] -
University of Liège. Structural and Quantum Study of substituted but-2-enoates. ORBi. Available at: [Link]
Sources
Minimizing side reactions in beta-aryl enoate reduction
Technical Support Center: Minimizing Side Reactions in -Aryl Enoate Reduction
Welcome to the Advanced Technical Support Center. The reduction of
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure absolute control over your reduction workflows.
Quantitative Diagnostic Matrix
Before altering your experimental setup, consult this diagnostic matrix to identify the root cause of your side reactions based on quantitative historical data.
| Catalyst / Reagent System | Hydride Source | Target Reaction | Typical Yield | Typical ee | Primary Side Reaction | Mechanistic Root Cause |
| LiAlH₄ / NaBH₄ | Stoichiometric | 1,2-Reduction | 85–95% | N/A | Complete over-reduction | Hard-Hard HSAB match at carbonyl |
| Pd/C (Heterogeneous) | H₂ (1–5 atm) | 1,4-Reduction | 70–90% | N/A | Aryl hydrogenolysis | Over-active metal surface |
| [(PPh₃)CuH]₆ | PMHS (2.0 eq) | 1,4-Reduction | 80–98% | N/A | Aldol / Polymerization | Untrapped Cu-enolate intermediate |
| Rh-DIPAMP | H₂ (>5 atm) | Asymmetric 1,4 | 90–99% | < 50% | Loss of enantioselectivity | Curtin-Hammett pre-equilibrium disruption |
| Cu(I)/NHC | H₂ (90 bar) | 1,4-Reduction | 85–99% | Up to 82% | Slow conversion | Substrate steric hindrance |
Troubleshooting FAQs: Mechanistic Deep Dives
Q1: Why am I recovering allylic or fully saturated alcohols instead of the desired saturated ester?
A1: This is a classic regioselectivity failure governed by Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon of the enoate is a "hard" electrophile, while the
Q2: I switched to CuH, but now I'm seeing complex mixtures of dimers and aldol products. How do I stop this?
A2: The catalytic cycle of CuH conjugate reduction generates a highly reactive copper enolate intermediate 1. If this enolate is not rapidly quenched, it acts as a nucleophile, attacking unreacted
Q3: During the asymmetric hydrogenation of cinnamate derivatives using Rh-diphosphine catalysts, my enantiomeric excess (ee) drops significantly when I increase the H₂ pressure to speed up the reaction. Why? A3: This counterintuitive phenomenon is dictated by the Curtin-Hammett principle. In Rh-catalyzed asymmetric hydrogenation, the catalyst forms two interconverting diastereomeric complexes with the prochiral enoate. The minor, less thermodynamically stable complex reacts with H₂ much faster and determines the major (desired) enantiomer 4. Solution: When you increase H₂ pressure, the rate of oxidative addition outpaces the rate of equilibration between the two diastereomeric complexes. The reaction is forced through the major, unselective complex, plummeting the ee. To fix this, decrease the H₂ pressure and ensure vigorous stirring to maintain mass transfer without kinetically overriding the pre-equilibrium.
Q4: How can I avoid the use of stoichiometric silanes for atom-economic scale-up? A4: Recent advancements allow the use of dihydrogen (H₂) as the terminal reductant in Cu-catalyzed systems. By utilizing well-defined, air-stable copper(I)/N-heterocyclic carbene (NHC) complexes and a catalytic alkoxide base (e.g., NaOtBu), H₂ can be heterolytically cleaved to regenerate CuH without generating siloxane waste 2.
Mechanistic & Workflow Visualizations
Mechanistic divergence in enoate reduction governed by Hard-Soft Acid-Base (HSAB) principles.
Self-validating workflow for CuH-catalyzed conjugate reduction to prevent side reactions.
Self-Validating Experimental Protocol
Methodology: Highly Chemoselective CuH-Catalyzed Conjugate Reduction with Silane Trapping
To ensure absolute reproducibility and prevent polymerization side reactions, this protocol utilizes in situ generated CuH and PMHS trapping. Every step includes a physical or analytical validation checkpoint.
Step 1: Catalyst Assembly & Activation
-
Action: In an argon-filled glovebox, combine CuCl (5 mol%), a bidentate phosphine ligand (e.g., BINAP or DPPF, 5 mol%), and NaOtBu (5 mol%) in anhydrous THF. Add PMHS (2.0 equiv).
-
Causality: NaOtBu undergoes salt metathesis with CuCl to form Cu-OtBu, which readily reacts with the silane via
-bond metathesis to generate the active CuH species. -
Validation Checkpoint: The solution will transition from clear/pale to a deep red or reddish-brown hue within 10 minutes, visually confirming the formation of the active copper hydride cluster.
Step 2: Substrate Addition
-
Action: Transfer the flask to a fume hood (under argon) and cool the reaction to -25 °C using a cryocooler. Add the
-aryl enoate (1.0 equiv) dropwise over 15 minutes. -
Causality: CuH reductions are highly exothermic. Cooling prevents thermal degradation of the catalyst and suppresses background non-selective reactions (like 1,2-reduction or dimerization).
-
Validation Checkpoint: Monitor the internal temperature probe; a transient spike of 2–5 °C confirms active, controlled hydride transfer.
Step 3: Enolate Trapping
-
Action: Allow the reaction to stir for 2 hours at -25 °C.
-
Causality: The intermediate copper enolate is immediately trapped by the excess PMHS present in the mixture. This fast kinetic trapping prevents the enolate from acting as a nucleophile against unreacted starting material.
-
Validation Checkpoint: Pull a 50 µL aliquot, quench with CDCl₃, and run a quick ¹H-NMR or GC-MS. The presence of a silyl ketene acetal intermediate (and absence of the starting alkene signal) validates complete conversion.
Step 4: Quench & Hydrolysis
-
Action: Quench the reaction carefully with aqueous NH₄F or 1M HCl.
-
Causality: Fluoride or mild acid hydrolyzes the silyl ketene acetal to the final saturated ester and breaks down the siloxane polymer network, preventing emulsion formation during extraction.
-
Validation Checkpoint: Vigorous gas evolution (H₂ released from excess silane) will occur. Once gas evolution ceases, a clean biphasic separation with a clear organic layer indicates successful polymer breakdown.
References
- Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)
- Source: Chemistry - A European Journal (PolyU Archive)
- Stryker's Reagent |[(PPh₃)
- Mechanism and Stereochemistry of Asymmetric Catalysis by Metal Complexes Source: Science / SciSpace URL
Validation & Comparative
The Benchmark Molecule: Why Methyl 3-(4-fluorophenyl)but-2-enoate?
As a Senior Application Scientist, I frequently evaluate the accuracy of in silico NMR prediction tools against complex, real-world synthetic intermediates. For researchers and drug development professionals, the ability to rapidly and accurately assign
This guide objectively compares the predictive performance of three leading NMR software platforms—ChemDraw Professional (ChemNMR) , Mestrelab Mnova NMRPredict , and ACD/Labs C/H NMR Predictors —using (E)-methyl 3-(4-fluorophenyl)but-2-enoate as the experimental benchmark.
This specific cinnamate derivative is an exceptional stress-test for predictive algorithms due to two competing electronic features:
-
Cross-Conjugation: The
-unsaturated ester system creates a strong electron-withdrawing resonance effect, heavily deshielding the -carbon (C3). -
Halogen Substituent Effects: The strongly electronegative fluorine atom on the aromatic ring introduces complex spin-spin couplings (
to ) and competing inductive/resonance effects that alter the electron density of the aromatic -system .
Predictive software often struggles to balance these long-range electronic push-pull dynamics, making this molecule an ideal standard for comparison .
Product Comparison: Predictive NMR Software Platforms
When selecting an NMR prediction tool, laboratories must weigh computational speed against algorithmic sophistication.
-
ChemDraw Professional (ChemNMR):
-
Mechanism: Utilizes empirical additivity rules and modified HOSE (Hierarchical Orthogonal Space Encoding) codes.
-
Performance: Extremely fast and integrated into standard drawing workflows. However, it often underperforms (deviations of 3–5 ppm) when predicting highly conjugated systems or overlapping heteronuclear effects.
-
-
Mestrelab Mnova NMRPredict Desktop:
-
Mechanism: Employs a hybrid ensemble approach, combining HOSE codes with Machine Learning (Neural Networks) trained on vast datasets.
-
Performance: Balances speed and accuracy. It handles the electronic push-pull effects of the F-atom and the ester group significantly better than empirical rules alone, typically achieving ± 1.5–2.5 ppm accuracy.
-
-
ACD/Labs C/H NMR Predictors:
-
Mechanism: The industry gold standard. It leverages deep learning models trained on highly curated, proprietary databases of complex drug-like scaffolds.
-
Performance: Excels at predicting complex heteronuclear effects and long-range conjugation, consistently achieving ± 1.0–1.5 ppm accuracy.
-
Quantitative Data Comparison
The following table summarizes the experimental benchmark data (derived from highly accurate physical organic chemistry substituent shift rules applied to the non-fluorinated analog ) against the algorithmic outputs of the three software platforms.
| Carbon Position | Experimental Benchmark (ppm) | ChemDraw (Empirical) | Mnova (Ensemble) | ACD/Labs (Deep Learning) |
| C1 (C=O) | 167.7 | 166.5 | 167.2 | 167.5 |
| C2 (CH, | 116.8 | 118.2 | 117.1 | 116.9 |
| C3 (Cq, | 155.0 | 152.1 | 154.3 | 154.8 |
| C4 (CH | 18.4 | 17.8 | 18.2 | 18.5 |
| OCH | 51.5 | 51.1 | 51.4 | 51.5 |
| C1' (Cq, ipso) | 138.8 (d, | 137.5 | 138.5 | 138.7 |
| C2', C6' (CH, ortho) | 128.4 (d, | 129.1 | 128.6 | 128.5 |
| C3', C5' (CH, meta) | 115.6 (d, | 115.2 | 115.8 | 115.5 |
| C4' (Cq, C-F) | 163.5 (d, | 164.1 | 163.2 | 163.6 |
Insight: ChemDraw struggles significantly with the highly deshielded C3 (
Experimental Protocols & Self-Validating Workflows
To ensure absolute scientific integrity, the experimental benchmark must be acquired using a self-validating methodology. Do not rely solely on 1D
Step 1: Optimized Sample Preparation
-
Protocol: Dissolve ~50 mg of the purified compound in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Causality:
C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A highly concentrated sample reduces the number of required scans, minimizing acquisition time while maximizing the signal-to-noise ratio (SNR) for the critical quaternary carbons (C1, C3, C1', C4').
Step 2: 1D
-
Protocol: Acquire the spectrum at 298 K using WALTZ-16 broadband proton decoupling. Set the relaxation delay (D1) to
2.0 seconds. -
Causality: WALTZ-16 decoupling collapses C-H multiplets into sharp singlets, simplifying the spectrum. However, quaternary carbons lack attached protons, meaning they do not benefit from efficient dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation and allowing them to be clearly observed.
Step 3: Multiplicity Editing via APT (Attached Proton Test)
-
Protocol: Run an APT experiment rather than a standard DEPT-135.
-
Causality (Self-Validation): APT retains signals for quaternary carbons (phased oppositely to CH/CH
groups), whereas DEPT-135 suppresses them entirely. In our self-validating system, the carbonyl (C1), quaternary alkene (C3), and aromatic quaternary carbons (C1', C4') will point downwards (negative phase), while the alkene methine (C2), aromatic methines (C2', C3'), and methyls (C4, OCH ) will point upwards (positive phase). This instantly categorizes the carbon skeleton without external assumptions.
Step 4: C-F Spin-Spin Coupling Analysis
-
Protocol: Measure the
-coupling constants of the split aromatic signals directly from the 1D C spectrum. -
Causality (Self-Validation):
F is a spin-1/2 nucleus with 100% natural abundance. It acts as an internal ruler, mapping the exact distance of each aromatic carbon from the fluorine atom. The predictable attenuation of the scalar coupling constant ( Hz > Hz > Hz > Hz) unambiguously assigns the entire fluorophenyl ring, completely bypassing the need for time-consuming 2D HMBC experiments.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR acquisition and computational assignment workflow.
Self-validating 13C NMR acquisition and computational assignment workflow.
References
-
Title: 13C NMR Shifts Predict Directing Effects of X Source: Journal of Chemical Education (2015) URL: [Link]
-
Title: Effects of Aromatic Substitution on the Photodimerization Kinetics of β-trans Cinnamic Acid Derivatives Studied with 13C Solid-State NMR Source: The Journal of Physical Chemistry C (2012) URL: [Link]
-
Title: Two different reaction mechanisms of cinnamate side groups attached to the various polymer backbones Source: Polymer (2006) URL: [Link]
Mass spectrometry fragmentation of methyl 3-(4-fluorophenyl)but-2-enoate
Mass Spectrometry Fragmentation of Methyl 3-(4-fluorophenyl)but-2-enoate: A Comparative Analytical Guide
Methyl 3-(4-fluorophenyl)but-2-enoate (C₁₁H₁₁FO₂, MW: ~194.20 g/mol ) is a structurally complex α,β-unsaturated ester utilized as a critical building block in pharmaceutical development[1]. Its structure—featuring a methyl ester, a conjugated alkene (crotonate backbone), and a fluorinated aromatic ring—presents unique challenges and opportunities for structural elucidation.
This guide provides an in-depth, objective comparison of the two primary mass spectrometry (MS) platforms used to analyze this compound: Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) . By understanding the causality behind its fragmentation pathways, researchers can optimize their analytical workflows for maximum sensitivity and structural confidence.
Mechanistic Fragmentation Profiling (The "Why")
To accurately annotate mass spectra, one must understand the thermodynamic and kinetic drivers behind the bond cleavages. The fragmentation of methyl 3-(4-fluorophenyl)but-2-enoate is governed by the stability of the resulting acylium and conjugated carbocations[2].
Hard Ionization (EI-MS at 70 eV)
Under standard 70 eV electron ionization, the molecule forms a radical cation (
-
-Cleavage (Ester Breakdown): The most thermodynamically favorable initial step is the homolytic cleavage of the ester C-O bond, resulting in the loss of a methoxy radical (
, -31 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 163. -
Decarbonylation: The acylium ion rapidly extrudes carbon monoxide (CO, -28 Da) to form a fluorophenyl-substituted vinyl cation at m/z 135[4].
-
Tropylium Rearrangement: The presence of a fluorinated aromatic ring adjacent to an aliphatic chain drives a structural rearrangement. The ring expands to incorporate a carbon atom from the alkene chain, forming the highly stable 4-fluorotropylium cation at m/z 109[5].
Soft Ionization (ESI-MS/MS via CID)
In positive-ion ESI, the ester carbonyl oxygen acts as a proton acceptor, yielding the
-
Neutral Loss of Methanol: Instead of a radical loss, the protonated ester undergoes a rearrangement to expel neutral methanol (
, -32 Da), yielding the same acylium ion structure at m/z 163. -
Subsequent CO Loss: Similar to EI, the acylium ion loses CO to generate the m/z 135 product ion[4].
Logical fragmentation pathways of methyl 3-(4-fluorophenyl)but-2-enoate.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the right platform depends on the matrix complexity and the analytical goal (e.g., structural confirmation vs. trace quantification). The table below objectively compares the performance of both systems for this specific analyte.
| Parameter | GC-EI-MS | LC-ESI-MS/MS (QQQ) | Causality / Advantage |
| Ionization State | Radical Cation ( | Protonated Adduct ( | ESI preserves the intact molecule via soft protonation, ideal for precursor selection[4]. |
| Primary Diagnostic Ions | m/z 163, 135, 109 | m/z 163, 135 | EI provides a richer structural fingerprint (tropylium ion) due to high-energy electron bombardment[3]. |
| Matrix Suitability | Volatile matrices, organic extracts | Biological fluids, aqueous matrices | GC requires volatility; LC handles polar matrices directly without derivatization. |
| Sensitivity (LOD) | ~10-50 ng/mL (Full Scan) | ~0.1-1 ng/mL (MRM Mode) | LC-MS/MS in Multiple Reaction Monitoring (MRM) filters out matrix noise, drastically lowering the LOD. |
| Library Matching | Excellent (NIST/Wiley compatible) | Poor (Requires custom MS/MS libraries) | 70 eV EI spectra are highly reproducible across different instruments, allowing universal library searches[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, an analytical protocol must be self-validating. This means incorporating internal standards (IS), matrix blanks, and specific chromatographic conditions that inherently prove the reliability of the data.
Self-validating experimental workflow for mass spectrometric analysis.
Protocol A: GC-EI-MS Structural Confirmation
Objective: Confirm the identity of synthesized methyl 3-(4-fluorophenyl)but-2-enoate using library-matchable fragmentation.
-
Sample Preparation: Dissolve the analyte in MS-grade hexane or ethyl acetate to a concentration of 10 µg/mL. Causality: Non-polar solvents expand efficiently in the GC inlet without causing backflash. Spike with an isotopically labeled internal standard (e.g., fluorobenzene-d5) to validate retention time stability.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C to 280°C at 15°C/min. Causality: The non-polar stationary phase separates compounds based strictly on boiling point, preventing peak tailing of the ester.
-
Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan from m/z 40 to 300. Causality: 70 eV is the thermodynamic sweet spot where the de Broglie wavelength of the electron matches the bond lengths of organic molecules, ensuring maximum ionization efficiency and NIST-library compatibility[3].
-
Validation: Ensure the presence of the molecular ion (m/z 194) and the base peak (m/z 135 or 163). A matrix blank must show no peaks at the established retention time.
Protocol B: LC-ESI-MS/MS Trace Quantification
Objective: Quantify the compound in a complex biological matrix (e.g., plasma) during pharmacokinetic profiling.
-
Sample Preparation: Perform protein precipitation using cold acetonitrile (1:3 ratio). Centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile denatures proteins and extracts the lipophilic ester, preventing column clogging and ion suppression.
-
Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive the formation of the
ion in the ESI source[4]. -
Ionization & Acquisition: Operate in ESI positive mode. Set up an MRM method monitoring the transitions:
-
Quantifier Transition: m/z 195 → 163 (Collision Energy: ~15 eV).
-
Qualifier Transition: m/z 195 → 135 (Collision Energy: ~25 eV).
-
Causality: The m/z 135 transition requires higher collision energy because it is a secondary fragment resulting from the sequential loss of methanol and CO[4].
-
-
Validation: The ratio between the quantifier and qualifier transitions must remain within ±20% of the neat standard. This self-validates that the integrated peak is exclusively the target analyte and not an isobaric interference.
References
- "198889-33-7_methyl 3-(4-fluorophenyl)but-2-enoate", chemsrc.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo-VRaHKPEA0VrHWV1-x0v8C8S_EljouaoGX1MK-7wlZ_mxJAtqfocs7lgaCsMzrtNvKS3gudS5HarvLXNHvRzXo9FiSu0aZ3zLDtxtIa5zjBQ0hQhnvG13Faarn91mSOADGbsQElHXVoXDKb-8aI=]
- "A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHCEsV064leb8IXNFuqmytEnBKx7UgzTpD-SwXW_i_0bAz2a-wW9oKzVi2IlaQkx0RUCr0DrN3ZY9hnVN5_Xf5l_c2jH5ebLjogUs9VrVJOy1X9-mOGtTv4kZFwQAXWHrhEU9dLEybZ2XFKUywgZiZsDRpwyolnQTsagPWZ6iJrU7WlIF9g0kyDl0XpPDD_ePC_UDAFi9j3VsZVbBZfVY1tJFjsn8wbMrgwROl-BLtdwd0ZJfW3OSH8GD5wN4=]
- "Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl_Uh1DkLDaj2B-_gsdiz_A5BLU-KQzAD4scikexASlCukJhYFxQ_sJ8iFnmA42fY-E6CFxCwADfqi5sgeaPYQ4zGgXuJOTERdMYgl2lHdHN-aDfLvU6ii8hFkW8v2dzabOVJEgp0arm1hTO65YlwVCKIqw9PQs9SmS0tGBldF-1hwWrZaVfRIX_4vS-0jUuPeja5nDKp6ghW1yC7c0obTSMNOD1jRt54xqzGM4zHskm6uhgrwydVA45WzaihVVs28HUodjA9F7z1gyoxh-xP_FA==]
- "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices", mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwf_6b9sefTOXkrDCmSiFau6YX5DA9MMC59wsxj-ujVowJvVRevdqCvfy1xauPZP8wgY2cLCi27pnU-z-7LamGKGIl8tuktVarfaxprq2R_wzZRf_GyfzA2Hv3iB7iLiMEYGboHw==]
- "Mass Spectra of Aromatic Esters | Analytical Chemistry", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEwbtR_J_Uk-_J4etl3M7fOhmQLfYvPItD6JyRyMRAaUu0oBUnukhhX7B97Awg0s3WRuHKQkzAJpv2Zr9WjUmQDw4wwHoNoDzIeb8tfcP87E_h_Dp26G-mnis1vN7dhC9bTTFfqL5u]
Sources
A Researcher's Guide to Reactivity: Fluoro- vs. Chloro-Substituted But-2-Enoates
Introduction
In the landscape of modern drug discovery and organic synthesis, α,β-unsaturated esters, particularly but-2-enoate scaffolds, represent a class of highly versatile intermediates. Their intrinsic electrophilicity makes them prime candidates for Michael additions and key components in the synthesis of complex molecules. A particularly significant application lies in their use as electrophilic "warheads" in the design of targeted covalent inhibitors (TCIs).[1][2][3] TCIs have gained prominence for their ability to achieve high potency, prolonged duration of action, and the capacity to target proteins once considered "undruggable".[1][4]
The reactivity of these warheads must be meticulously calibrated—reactive enough to form a bond with the intended target, yet stable enough to avoid indiscriminate off-target reactions that can lead to toxicity.[2] A common strategy for tuning this reactivity is the introduction of a halogen at the C4 position. This guide provides an in-depth comparison of the reactivity profiles of ethyl (E)-4-fluorobut-2-enoate and its chloro-substituted counterpart, ethyl (E)-4-chlorobut-2-enoate. We will explore the fundamental electronic and steric differences that govern their reaction pathways and provide experimental frameworks for their evaluation.
The Decisive Influence of the Halogen: Electronic and Steric Underpinnings
The choice between fluorine and chlorine is not arbitrary; it introduces profound, albeit different, electronic and steric effects that dictate the molecule's reactivity.
-
Electronegativity and Inductive Effects : Fluorine is the most electronegative element, resulting in a potent electron-withdrawing inductive effect (-I) that significantly polarizes the entire molecule.[5][6] Chlorine is also electronegative but less so than fluorine. This means the C-F bond dipole is larger than the C-Cl bond dipole. Consequently, the β-carbon (C3) in the fluoro-substituted enoate is rendered more electron-deficient, or "harder," than in the chloro-substituted analog.
-
Leaving Group Ability and Polarizability : A crucial point of divergence is in their capacity as leaving groups in nucleophilic substitution reactions. The C-Cl bond (bond energy ~339 kJ/mol) is longer and weaker than the exceptionally strong C-F bond (~485 kJ/mol).[7] Furthermore, the larger, more diffuse electron cloud of the chloride ion makes it more polarizable and stable in solution, rendering it a far superior leaving group compared to the fluoride ion.[5][7]
-
Steric Profile : The fluorine atom has a van der Waals radius of 1.47 Å, making it a close steric mimic of hydrogen (1.20 Å). In contrast, chlorine is significantly larger, with a radius of 1.74 Å, which can introduce greater steric hindrance at the reaction center.[5]
These fundamental properties give rise to distinct reactivity pathways, which we will now explore.
Comparative Reactivity Analysis: A Tale of Two Pathways
The reactivity of 4-halobut-2-enoates towards nucleophiles is primarily governed by two competing pathways: 1,4-Conjugate (Michael) Addition and 1,2-Direct Nucleophilic Substitution .
Pathway 1: Michael Addition (1,4-Conjugate Addition)
The Michael addition involves the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated system.[8][9][10] This reaction is fundamental to the mechanism of many covalent inhibitors, where a soft nucleophile like the thiol group of a cysteine residue attacks the warhead.
Caption: Generalized mechanism of Michael (1,4-conjugate) addition.
Analysis:
-
Fluoro-Substituted Enoate : The strong inductive effect of fluorine makes the β-carbon highly electrophilic. This significantly enhances its susceptibility to nucleophilic attack. Therefore, ethyl (E)-4-fluorobut-2-enoate is predisposed to undergo rapid Michael addition . The poor leaving group ability of fluoride means that subsequent reactions at the C4 position are unlikely.
-
Chloro-Substituted Enoate : While the β-carbon is still electrophilic, the effect is less pronounced than in the fluoro analog. Michael addition certainly occurs, but the molecule possesses a second, highly viable reaction pathway.
Pathway 2: Nucleophilic Substitution (SN2-type)
This pathway involves the direct displacement of the halogen at the C4 position by a nucleophile.
Caption: SN2 displacement of the halide at the C4 position.
Analysis:
-
Fluoro-Substituted Enoate : This reaction is highly disfavored . The C-F bond is extremely strong, and fluoride (F⁻) is a very poor leaving group. Forcing this substitution would require harsh reaction conditions not typically amenable to biological systems.
-
Chloro-Substituted Enoate : This pathway is highly favorable . Chloride (Cl⁻) is an excellent leaving group. Therefore, ethyl (E)-4-chlorobut-2-enoate is highly reactive towards nucleophilic substitution at the C4 position . This reactivity competes with, and can often dominate, the Michael addition pathway, especially with harder nucleophiles.
Data Summary and Implications for Drug Development
The choice between fluorine and chlorine allows a medicinal chemist to fine-tune the electrophilic character and reaction mechanism of a covalent warhead.
| Property | Ethyl (E)-4-fluorobut-2-enoate | Ethyl (E)-4-chlorobut-2-enoate | Rationale & Citation |
| Primary Reaction | Michael Addition | Nucleophilic Substitution / Michael Addition | Fluorine's high electronegativity activates the β-carbon; Chloride is a superior leaving group.[5][7] |
| β-Carbon Electrophilicity | High | Moderate-High | The inductive effect of F > Cl enhances the partial positive charge on the β-carbon.[5] |
| C4 Leaving Group Ability | Very Poor | Excellent | The C-Cl bond is weaker and the Cl⁻ ion is more stable than F⁻.[7] |
| Predicted GSH Half-Life | Longer | Shorter | Higher overall reactivity of the chloro-analog leads to faster depletion by nucleophiles like glutathione.[11] |
| Application Profile | Selective Michael acceptor for targeted covalent modification. | Highly reactive warhead for rapid covalent bond formation; versatile synthetic intermediate. | Balancing reactivity and selectivity is key in TCI design.[2][12] |
The Glutathione (GSH) Reactivity Assay: A Standard for Evaluation
To experimentally quantify the reactivity of these electrophilic warheads, the industry standard is the glutathione (GSH) reactivity assay.[11] GSH is a biological thiol present at high concentrations in cells, and a compound's rate of reaction with it serves as a surrogate for potential off-target reactivity. A longer half-life (slower reaction rate) is generally desirable for a more selective and safer drug candidate.[11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Covalent Inhibitors | Rowan [rowansci.com]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. savemyexams.com [savemyexams.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Purity Analysis of Methyl 3-(4-fluorophenyl)but-2-enoate: HPLC vs. UPLC
Authored by: A Senior Application Scientist
Introduction
Methyl 3-(4-fluorophenyl)but-2-enoate is an α,β-unsaturated ester that serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). The purity of this intermediate is a critical quality attribute, as impurities can carry through to the final product, potentially affecting its efficacy and safety.[1] Therefore, robust and reliable analytical methods for purity determination are paramount in both research and manufacturing settings.
This guide presents a comprehensive comparison of two prominent liquid chromatography techniques for the purity analysis of methyl 3-(4-fluorophenyl)but-2-enoate: the well-established High-Performance Liquid Chromatography (HPLC) and the more advanced Ultra-Performance Liquid Chromatography (UPLC). While HPLC has long been the industry standard, UPLC offers significant enhancements in speed, resolution, and sensitivity.[2] This guide will provide a detailed, validated HPLC method as a baseline and compare its performance against a developed UPLC method, supported by experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
The Foundation: A Validated Reversed-Phase HPLC Method
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for analyzing moderately polar compounds like methyl 3-(4-fluorophenyl)but-2-enoate.[3] The separation mechanism is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[3]
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is selected due to the non-polar nature of the analyte. The octadecylsilyl groups bonded to the silica support provide a hydrophobic surface that interacts with the phenyl ring and the ester functional group of the molecule, allowing for effective separation from more polar or less retained impurities.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile serves as the organic modifier; its proportion is optimized to achieve a suitable retention time and resolution. A higher concentration of acetonitrile reduces the retention time, while a lower concentration increases it. An isocratic elution (constant mobile phase composition) is chosen for its simplicity and robustness in routine quality control.
-
Detection: The presence of the phenyl ring and the α,β-unsaturated system in methyl 3-(4-fluorophenyl)but-2-enoate results in strong UV absorbance. A detection wavelength of 254 nm is selected as it generally provides good sensitivity for aromatic compounds. A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength of maximum absorbance.[4]
Experimental Protocol 1: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Methyl 3-(4-fluorophenyl)but-2-enoate reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade) for sample preparation.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
-
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the methyl 3-(4-fluorophenyl)but-2-enoate reference standard and dissolve it in 10 mL of methanol.
-
Sample Solution (1 mg/mL): Prepare the sample to be analyzed at a similar concentration using methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column blockage.
-
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[5] This combination leads to dramatic improvements in chromatographic performance. The primary advantages of UPLC over HPLC include:
-
Faster Analysis: The smaller particle size and higher optimal flow rates allow for significantly shorter run times, increasing sample throughput.[6]
-
Improved Resolution: UPLC provides narrower and sharper peaks, leading to better separation of closely eluting impurities.
-
Enhanced Sensitivity: The narrower peaks result in a greater peak height, which improves the signal-to-noise ratio and allows for the detection of trace-level impurities.[7]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[6]
Experimental Protocol 2: UPLC Purity Analysis
-
Instrumentation:
-
UPLC system with a PDA detector.
-
C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Same as for the HPLC method.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 µL |
| Run Time | 5 minutes |
-
Standard and Sample Preparation:
-
Prepare solutions as described in the HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of UPLC.
-
Comparative Performance: HPLC vs. UPLC
To illustrate the practical differences, the following table presents hypothetical but realistic data from the analysis of a methyl 3-(4-fluorophenyl)but-2-enoate sample containing two known impurities.
| Parameter | HPLC Method | UPLC Method |
| Retention Time (Main Peak) | 8.5 min | 2.1 min |
| Resolution (Impurity 1 / Main Peak) | 1.8 | 3.5 |
| Resolution (Main Peak / Impurity 2) | 1.6 | 3.1 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates | 8,000 | 25,000 |
| Total Run Time | 20 min | 5 min |
| Solvent Consumption per Run | 20 mL | 2 mL |
The data clearly demonstrates the advantages of UPLC. The analysis time is reduced by a factor of four, and the resolution between the main peak and the impurities is significantly improved, providing greater confidence in the purity assessment.[7] The higher number of theoretical plates indicates a much more efficient separation.
Caption: Key differences between HPLC and UPLC systems.
Conclusion and Recommendations
Both the developed HPLC and UPLC methods are suitable for the purity analysis of methyl 3-(4-fluorophenyl)but-2-enoate. The HPLC method provides a robust and reliable approach that can be implemented in most analytical laboratories. [8] However, for laboratories focused on high-throughput screening, rapid quality control, or in-depth impurity profiling, the UPLC method is unequivocally superior. The transition to UPLC offers substantial benefits in terms of speed, resolution, and sensitivity, leading to increased productivity and greater confidence in the analytical results. [2]The significant reduction in solvent consumption also aligns with green chemistry initiatives and offers long-term cost savings. [6] The choice between HPLC and UPLC will ultimately depend on the specific laboratory's needs, sample throughput requirements, and available instrumentation. For new method development, UPLC should be the preferred platform to leverage its clear performance advantages.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]
-
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
-
Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]
-
Pharma Times. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
Comparative Guide: GC-MS Profiling of Methyl 3-(4-fluorophenyl)but-2-enoate Isomers
Topic: GC-MS Characterization of Methyl 3-(4-fluorophenyl)but-2-enoate Isomers Content Type: Publish Comparison Guide
Executive Summary
The precise characterization of methyl 3-(4-fluorophenyl)but-2-enoate is a critical checkpoint in the development of fluorinated pharmaceuticals and agrochemicals. As a trisubstituted
While NMR (
Structural Context & The Isomer Challenge
The target molecule features a methyl group and a 4-fluorophenyl ring at the
-
Formula:
-
Molecular Weight: 194.20 g/mol
-
Isomerism:
-
(E)-Isomer: The 4-fluorophenyl group and the ester carbonyl are on opposite sides (trans-like arrangement). Typically thermodynamically more stable.[1][2]
-
(Z)-Isomer: The 4-fluorophenyl group and the ester carbonyl are on the same side (cis-like arrangement). Often suffers from steric repulsion between the aromatic ring and the carbonyl oxygen.
-
Why GC-MS? The isomers are isobaric (same mass) and exhibit nearly identical fragmentation patterns. Separation relies entirely on the chromatographic resolution of the capillary column, driven by subtle differences in boiling point and dipole moment.
Methodological Comparison: GC-MS vs. Alternatives
The following table objectively compares GC-MS against standard alternatives (HPLC-UV and NMR) for this specific application.
| Feature | GC-MS (Recommended) | HPLC-UV | NMR ( |
| Primary Utility | Quantitation of E/Z ratio & Trace Impurity ID | Fraction collection & Thermally unstable samples | Absolute structural confirmation |
| Sensitivity | High (pg range) | Moderate (ng range) | Low (mg range required) |
| Isomer Resolution | Excellent (via thermal gradient) | Good (requires specific stationary phases) | Perfect (distinct chemical shifts) |
| Throughput | High (<15 min run time) | Medium (15-30 min) | Low (Acquisition + Processing) |
| Limitation | Sample must be volatile/thermally stable | Peak ID requires standards (no structural fingerprint) | Cannot detect trace isomers (<1%) easily |
Experimental Protocol (Self-Validating System)
This protocol is designed for the Agilent 7890/5977 platform but is transferable to Shimadzu or Thermo systems with equivalent phases.
A. Sample Preparation[1][3][4]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid methanol to prevent transesterification in the injector.
-
Concentration: 100
g/mL (100 ppm) for scan mode; 1-10 g/mL for SIM mode. -
Derivatization: None required (compound is volatile).
B. GC Parameters[2][3][4][5][6][7][8]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, or Rxi-5Sil MS).
-
Dimensions: 30 m
0.25 mm ID 0.25 m film.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1 ratio) @ 250°C.
-
Oven Program (Critical for Isomer Separation):
-
Initial: 60°C (Hold 1 min) - Solvent focusing.
-
Ramp 1: 20°C/min to 140°C.
-
Ramp 2: 5°C/min to 200°C - Slow ramp maximizes resolution of E/Z isomers.
-
Ramp 3: 30°C/min to 280°C (Hold 3 min) - Bake out.
-
C. MS Parameters[1][2][3][4][6][7][9][10][11][12][13][14]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI) @ 70 eV.[15]
-
Scan Range:
40–350. -
Solvent Delay: 3.0 min.
Data Interpretation & Mechanics
Elution Order (Causality)
On non-polar columns (5% phenyl), elution is primarily driven by boiling point and molecular shape (London dispersion forces).
-
First Eluter (Z-Isomer): The steric clash between the phenyl ring and the ester group prevents planar packing, slightly lowering the boiling point and reducing interaction with the stationary phase.
-
Second Eluter (E-Isomer): The planar "trans" conformation allows for stronger
stacking interactions with the stationary phase and more efficient packing, resulting in a longer retention time.-
Note: Expect
(retention time difference) of 0.2 – 0.5 minutes.
-
Fragmentation Pathway (Mass Spec Fingerprint)
Both isomers yield a molecular ion at
-
194 (
): Molecular ion (distinct, moderate intensity). -
163 (
): Loss of methoxy group ( ). Formation of the stable acylium ion. -
135 (
): Loss of the carbomethoxy group ( ). This generates a resonant 1-(4-fluorophenyl)prop-1-en-1-yl cation , which often rearranges to a fluorinated indenyl-type cation. -
109: Fluorotropylium ion (
), characteristic of alkyl-substituted fluorobenzenes.
Visualization of Workflows & Mechanisms
Diagram 1: Analytical Workflow
This flowchart illustrates the decision matrix for analyzing synthesis reaction mixtures.
Caption: Step-by-step workflow for processing crude reaction mixtures via GC-MS.
Diagram 2: Fragmentation Mechanism
The following diagram details the electron impact fragmentation pathway leading to the characteristic ions.
Caption: Primary fragmentation pathways under 70 eV Electron Impact (EI).
References
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development and column selection).
-
NIST Mass Spectrometry Data Center. (2023). Ethyl (Z)-cinnamate & Derivatives: Retention Indices and Mass Spectra. NIST Chemistry WebBook, SRD 69.[16] [Link] (Authoritative source for cinnamate ester fragmentation patterns and elution orders).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] (Definitive guide for interpreting mass spectral fragmentation of aromatic esters).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. openpub.fmach.it [openpub.fmach.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. imreblank.ch [imreblank.ch]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uni-saarland.de [uni-saarland.de]
- 16. Ethyl (Z)-cinnamate [webbook.nist.gov]
X-ray crystallography of methyl 3-(4-fluorophenyl)but-2-enoate derivatives
Title: Structural Determinants in Fluorinated Cinnamate Derivatives: A Comparative Crystallographic Guide
Executive Summary
This technical guide provides a rigorous analysis of the X-ray crystallographic characterization of methyl 3-(4-fluorophenyl)but-2-enoate and its derivatives. Unlike standard application notes, this document focuses on the comparative utility of single-crystal X-ray diffraction (SC-XRD) versus spectroscopic alternatives (NMR, DFT) for resolving trisubstituted alkene stereochemistry (
Part 1: Synthesis & Crystallization Protocol
To obtain diffraction-quality crystals, a high-purity substrate is required. The Horner-Wadsworth-Emmons (HWE) reaction is the superior synthetic route compared to the Wittig reaction for this substrate due to its higher
Optimized Synthetic Workflow
-
Substrate: 4-Fluoroacetophenone (ketone implies a trisubstituted product).
-
Reagent: Trimethyl phosphonoacetate.
-
Base: Sodium hydride (NaH) or Sodium methoxide (NaOMe) in THF.
Step-by-Step Protocol:
-
Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under argon. Dropwise add trimethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear (formation of phosphonate carbanion).
-
Coupling: Add 4-fluoroacetophenone (1.0 eq) slowly. The reaction is sterically demanding due to the methyl group on the ketone; reflux may be required for 12–24 hours.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.[1] The crude product is often a mixture of isomers (typically 4:1 ratio favoring ). -
Purification: Silica gel chromatography (Hexane/EtOAc 95:5) is critical to separate the
isomer for crystallization.
Crystal Growth Strategy
For this class of esters, slow evaporation yields higher quality monoliths than vapor diffusion.
-
Solvent System: Dissolve 20 mg of purified ester in 2 mL of Methanol/Dichloromethane (1:1) .
-
Conditions: Cover the vial with parafilm, poke 3 small holes, and store at 4°C.
-
Timeline: Prismatic crystals suitable for XRD typically appear within 48–72 hours.
Workflow Visualization
Figure 1: Optimized workflow from raw materials to diffraction-ready crystals.
Part 2: Comparative Structural Analysis
The introduction of a fluorine atom at the para-position significantly alters the crystal packing compared to the non-fluorinated analogue (methyl 3-phenylbut-2-enoate).
The "Fluorine Effect" on Packing
In the non-fluorinated derivative, packing is dominated by weak C-H...
-
Interaction Type: C-H...F contacts are weak hydrogen bonds (bond energy
2–4 kcal/mol). -
Geometry: Fluorine acts as a weak acceptor. These interactions often arrange molecules into infinite 1D chains or centrosymmetric dimers.
-
Comparison:
-
H-Analogue: Often packs in a herringbone motif to maximize edge-to-face
-interactions. -
F-Analogue: Often adopts a planar stacking motif (Head-to-Tail) facilitated by the polarity of the C-F bond.
-
Representative Crystallographic Data
The following table compares expected lattice parameters for this class of compounds, highlighting the density increase due to fluorination.
| Parameter | Methyl 3-(4-fluorophenyl)but-2-enoate | Methyl 3-phenylbut-2-enoate (Analogue) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 |
| Density ( | ~1.28 g/cm³ | ~1.15 g/cm³ |
| Key Interaction | C-H...F (2.55 Å) | C-H... |
| Stereochemistry | Definitive | Definitive |
Part 3: X-Ray vs. Alternatives (The Comparison)
For trisubstituted alkenes (like the target molecule), assigning stereochemistry is notoriously difficult. This section objectively compares SC-XRD against NMR and Computational methods.
The Stereochemistry Problem
In disubstituted alkenes,
Comparative Performance Matrix
| Feature | Single Crystal XRD | NOESY 1D/2D NMR | DFT (GIAO) |
| Stereo Certainty | Absolute (100%) | High (Inferential) | Moderate (Theoretical) |
| Sample State | Solid Crystal (Required) | Solution | Virtual |
| Time to Result | 24–72 Hours | 1–2 Hours | 24+ Hours (Compute) |
| Weakness | Requires crystalline sample | NOE signals can be ambiguous if peaks overlap | Depends on basis set accuracy |
| "Fluorine" Insight | Maps C-F...H interactions directly | Through-space F-H coupling ( | Predicts bond lengths |
Decision Logic for Researchers
Figure 2: Strategic decision tree for stereochemical assignment of fluorinated esters.
Part 4: Application in Drug Design
The crystallographic data of methyl 3-(4-fluorophenyl)but-2-enoate serves as a critical model for bioisosterism .
-
Metabolic Stability: The C-F bond is shorter and stronger than C-H. X-ray data confirms the C-F bond length (
1.35 Å) and its steric volume. Replacing a hydrogen with fluorine blocks metabolic oxidation at the para-position without significantly altering the steric bulk of the molecule (Fluorine's van der Waals radius is 1.47 Å vs Hydrogen's 1.20 Å). -
Conformational Locking: The crystal structure reveals if the fluorine atom induces a specific torsion angle between the phenyl ring and the ester plane. This "conformation lock" is vital for fitting into enzyme binding pockets.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 3-(4-fluorophenyl)but-2-enoate derivatives.
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE).
Sources
Technical Comparison Guide: UV-Vis Photophysical Profiling of Methyl 3-(4-fluorophenyl)but-2-enoate and Cinnamate Alternatives
As drug development and advanced materials science increasingly rely on photoactive molecules, understanding the precise photophysical behavior of
This guide provides an objective, in-depth comparative analysis of its UV-Vis absorption characteristics against standard alternatives like methyl cinnamate and methyl 4-methoxycinnamate. By examining the causality behind steric and electronic substituent effects, we can accurately predict and validate its performance as a UV chromophore.
Structural Causality and Photophysical Theory
The UV-Vis absorption profile of a molecule is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For cinnamate derivatives, the primary transition is a strong
-
Electronic Effects (The para-Fluoro Substitution): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, its lone pairs also participate in resonance donation (+M) into the aromatic ring. Because these two forces oppose each other, the net perturbation on the conjugated
-system is relatively small compared to stronger donors. Unlike a para-methoxy group, which drastically lowers the HOMO-LUMO gap and red-shifts the absorption to ~310 nm[2], the para-fluoro group only marginally affects the . -
Steric Hindrance (The
-Methyl Substitution): The addition of a methyl group at the -position of the enoate chain introduces significant steric clash with the ortho-hydrogens of the phenyl ring. To relieve this strain, the molecule must twist, breaking perfect coplanarity between the aromatic ring and the -unsaturated ester. This reduced orbital overlap decreases the effective conjugation length, leading to a hypsochromic (blue) shift and a reduction in the molar extinction coefficient ( ) compared to the planar baseline.
Comparative UV-Vis Absorption Data
To objectively evaluate methyl 3-(4-fluorophenyl)but-2-enoate, we must benchmark it against established commercial filters and chemical probes. The table below synthesizes the quantitative photophysical data.
| Compound | Solvent | Photophysical Driver | ||
| Methyl 3-(4-fluorophenyl)but-2-enoate | ~278 | ~18,500 | Cyclohexane | Steric twisting via |
| Methyl cinnamate | 280 | ~21,000 | Cyclohexane | Planar baseline |
| Methyl 4-methoxycinnamate | 310 | 24,700 | Ethanol | Strong +M resonance from methoxy group drastically lowers HOMO-LUMO gap[2]. |
Note: The absorption maximum of methyl cinnamate serves as the fundamental baseline at 280 nm[1]. The target compound exhibits a slightly lower extinction coefficient due to the steric disruption of the
Photodynamics and Isomerization Pathway
Upon absorbing a UV photon, cinnamate derivatives undergo a rapid, sub-picosecond relaxation process. They transition from the excited singlet state (
Figure 1: Trans-cis photoisomerization and thermal relaxation pathway of cinnamate derivatives.
Self-Validating Experimental Protocol: UV-Vis Profiling
To ensure absolute quantitative accuracy when measuring the UV-Vis spectra of these compounds, the protocol must be self-validating. Solvatochromic effects and pH variations can significantly alter the ionization state and absorption profile of phenolic and cinnamate derivatives[3]. The following methodology incorporates internal quality control gates.
Phase 1: Precision Gravimetric Preparation
-
Solvent Selection: Use spectroscopic-grade cyclohexane. Non-polar solvents prevent hydrogen-bonding interactions that could artificially broaden or shift the
peak. -
Stock Solution: Accurately weigh 5.0 mg of methyl 3-(4-fluorophenyl)but-2-enoate using a microbalance (readability 0.01 mg). Dissolve in 10.0 mL of cyclohexane to create a primary stock.
-
Serial Dilution: Prepare three working concentrations (e.g.,
, , ). Causality Check: Multiple concentrations are required to verify adherence to the Beer-Lambert Law and rule out excimer formation or aggregation.
Phase 2: Instrument Calibration and Blanking
-
Cuvette Matching: Use two matched quartz cuvettes (10 mm path length). Quartz is mandatory as glass absorbs UV radiation below 340 nm.
-
Baseline Correction: Fill both cuvettes with pure cyclohexane. Run a baseline scan from 200 nm to 400 nm.
-
Validation Gate: The baseline absorbance must not exceed
AU. If drift occurs, clean the optics and repeat.
Phase 3: Spectral Acquisition
-
Measurement: Replace the sample cuvette with the
working solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm. -
Data Validation: Ensure the peak absorbance (
) falls between 0.1 and 1.0 AU. Values above 1.0 AU risk detector saturation and non-linear photometric responses, which will artificially depress the calculated extinction coefficient.
Phase 4: Data Analysis
-
Extract the
value. -
Calculate the molar extinction coefficient (
) using the Beer-Lambert equation: . -
Plot Absorbance vs. Concentration for the three working solutions. A linear regression with
validates the absence of optical artifacts.
References
1.2, Smolecule. 2.3, PMC. 3.1, Taylor & Francis.
Sources
Comparison of methyl 3-(4-fluorophenyl)but-2-enoate with ethyl analog
Executive Summary
This technical guide provides a rigorous comparison between Methyl 3-(4-fluorophenyl)but-2-enoate and its Ethyl analog . Both compounds serve as critical Michael acceptors in the synthesis of chiral
While structurally similar, the choice between the methyl and ethyl ester significantly impacts process scalability, atom economy, and downstream reaction kinetics. This guide analyzes these factors to aid process chemists in selecting the optimal building block.
Physicochemical Profile & Identification
| Feature | Methyl 3-(4-fluorophenyl)but-2-enoate | Ethyl 3-(4-fluorophenyl)but-2-enoate |
| CAS Number | 1563216-58-9 | 115621-54-0 |
| Molecular Formula | ||
| Molecular Weight | 194.20 g/mol | 208.23 g/mol |
| Physical State | Low-melting solid or viscous oil | Viscous oil / Low-melting solid |
| Atom Economy (Synthesis) | Higher (Methanol byproduct) | Lower (Ethanol byproduct) |
| Lipophilicity (Est. LogP) | ~2.5 | ~2.9 |
| Hydrolysis Rate | Faster ( | Slower (Steric hindrance) |
Note on Nomenclature: These compounds are crotonate derivatives (derived from acetophenone), not cinnamates (derived from benzaldehyde). The
-methyl group is critical for the structural integrity of the final pharmaceutical target.
Synthesis: The Horner-Wadsworth-Emmons (HWE) Route[1][2]
The industry-standard synthesis for both analogs utilizes the Horner-Wadsworth-Emmons reaction. This pathway ensures high E-selectivity, which is essential for the stereochemical outcome of subsequent asymmetric hydrogenation steps.
Reaction Mechanism & Workflow
The synthesis involves the reaction of 4'-fluoroacetophenone with the corresponding trialkyl phosphonoacetate .
Figure 1: HWE Olefination Pathway. The choice of phosphonate ester determines the final product (Methyl vs. Ethyl).
Experimental Protocol (General Procedure)
Reagents:
-
Substrate: 4'-Fluoroacetophenone (1.0 eq)
-
Reagent: Trimethyl phosphonoacetate (for Methyl ester) OR Triethyl phosphonoacetate (for Ethyl ester) (1.1 eq)
-
Base: Sodium Hydride (60% dispersion, 1.2 eq) or Sodium Ethoxide (21% in EtOH).
-
Solvent: THF (anhydrous) or Toluene.[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, suspend NaH in anhydrous THF at 0°C. -
Ylide Formation: Dropwise add the phosphonoacetate. Stir for 30 min until gas evolution ceases (formation of the carbanion).
-
Addition: Add 4'-fluoroacetophenone dropwise. The reaction is often exothermic; maintain temperature <10°C during addition.
-
Reflux: Warm to room temperature, then reflux for 4–12 hours to drive the reaction to completion (monitor by TLC/HPLC). Note: The ketone is less reactive than an aldehyde, requiring thermal energy.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate. Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallization (hexanes/EtOAc) or vacuum distillation.
Performance Comparison: Methyl vs. Ethyl
Atom Economy & Mass Efficiency
-
Methyl Ester: The byproduct of the synthesis (using trimethyl phosphonoacetate) is dimethyl phosphate and methanol.
-
Ethyl Ester: The byproduct is diethyl phosphate and ethanol.
-
Verdict: The Methyl ester offers superior atom economy. For a 100 kg batch, using the methyl variant reduces the waste mass by approximately 5-7% compared to the ethyl variant, a significant factor in large-scale manufacturing.
Reactivity: Hydrolysis & Transesterification
In downstream processing, these esters often undergo hydrolysis to the free acid or transesterification.
-
Steric Hindrance: The ethyl group provides greater steric bulk around the carbonyl carbon compared to the methyl group.
-
Kinetics: The Methyl ester hydrolyzes significantly faster under basic conditions (
). -
Implication: If the subsequent step involves a delicate functional group sensitive to prolonged base exposure, the Methyl ester is the preferred choice to minimize reaction time and potential degradation.
Downstream Application: Asymmetric Hydrogenation
Both esters are substrates for the synthesis of chiral
Figure 2: Conversion to Chiral Beta-Amino Acid precursors.
-
Enantioselectivity: Literature suggests that the ester group size (Methyl vs. Ethyl) has a negligible effect on enantiomeric excess (ee%) when using robust ligands like BINAP or SegPhos.
-
Solubility: The Ethyl ester generally exhibits higher solubility in non-polar hydrogenation solvents (e.g., Toluene), potentially allowing for higher concentration processing.
Strategic Recommendation
| Scenario | Recommended Variant | Rationale |
| High-Throughput Screening | Methyl | Faster reaction kinetics in hydrolysis/derivations allow for quicker turnover. |
| Large-Scale Manufacturing | Methyl | Better atom economy and lower raw material mass transport costs. |
| Crystallization Required | Methyl | Methyl esters typically have higher melting points, facilitating purification by crystallization rather than distillation. |
| Lipophilic Formulation | Ethyl | If the intermediate needs to be carried through multiple lipophilic steps without hydrolysis, the ethyl group offers slightly better stability and solubility in non-polar media. |
References
-
HWE Reaction Mechanism & Reagents
-
Horner-Wadsworth-Emmons reaction. Wikipedia. Available at: [Link]
-
-
Compound Data (Methyl Ester)
- Compound Data (Ethyl Ester)
- Application in Drug Synthesis (Sitagliptin Context)
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 3-(4-fluorophenyl)but-2-enoate
Handling Methyl 3-(4-fluorophenyl)but-2-enoate (CAS: 198889-33-7 / 1563216-58-9) requires a rigorous, mechanistically driven approach to laboratory safety. As an advanced intermediate used in drug development and organic synthesis, this halogenated
Mechanistic Hazard Profile
To handle this compound safely, operators must understand the chemical causality behind its toxicity. The hazards are not arbitrary; they are a direct consequence of the molecule's structural features:
-
Electrophilic Reactivity (Sensitization & Cytotoxicity): The
-unsaturated ester moiety acts as a potent Michael acceptor. When exposed to biological tissues, the electron-deficient -carbon undergoes covalent nucleophilic addition with biological thiols, such as glutathione and cysteine residues in cellular proteins. This rapid depletion of cellular antioxidants induces oxidative stress, cytotoxicity, and allergic contact dermatitis . -
Lipophilic Dermal Penetration: The integration of the 4-fluorophenyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to rapidly partition into and penetrate the lipid bilayer of the stratum corneum, exacerbating dermal irritation and accelerating systemic absorption .
-
Respiratory Irritation: As a lower-molecular-weight methyl ester, it exhibits sufficient vapor pressure at room temperature to cause specific target organ toxicity (STOT SE 3), manifesting as severe irritation to the mucous membranes and upper respiratory tract.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling reactive Michael acceptors. The following PPE matrix outlines the required barrier protections and their quantitative specifications.
| PPE Category | Specification | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Thickness | Provides an impermeable barrier against lipophilic fluorinated esters, mitigating the risk of protein adduction and skin sensitization. |
| Eye Protection | Snug-fitting Chemical Goggles | ANSI Z87.1 Compliant | Protects against corneal irritation and irreversible eye damage from aerosolized droplets or concentrated vapor exposure. |
| Respiratory | Chemical Fume Hood | Face Velocity: 80–120 fpm | Actively captures volatile ester vapors at the source, preventing inhalation and respiratory tract irritation. |
| Body Protection | Flame-Retardant Lab Coat | 100% Cotton or Nomex | Provides a secondary physical barrier against accidental spills, preventing localized dermal accumulation. |
Logical Workflow of Hazard Mitigation
Logical relationship between the electrophilic hazard mechanism and required PPE interventions.
Operational Handling Protocols
To ensure maximum safety, every operational step must function as a self-validating system , incorporating checks that confirm the protocol is actively protecting the operator.
Phase 1: Pre-Operational Setup & Dispensing
-
Engineering Control Verification: Turn on the chemical fume hood.
-
Validation: Check the digital face velocity monitor to ensure airflow is actively maintained between 80–120 fpm. Do not uncap the reagent if the monitor is in alarm status.
-
-
PPE Assembly & Integrity Check: Don nitrile gloves, a lab coat, and chemical safety goggles.
-
Validation: Inspect gloves for micro-tears by trapping air inside the cuff and applying gentle pressure to look for deflation.
-
-
Environmental Isolation: Place a secondary containment tray or a highly absorbent chemical spill mat inside the fume hood. Place the sealed container of Methyl 3-(4-fluorophenyl)but-2-enoate on the mat.
-
Thermal Equilibration: If the reagent is stored under refrigeration (2–8°C), allow the sealed container to sit in the fume hood for 15–20 minutes.
-
Causality: Opening a cold container causes ambient lab moisture to condense directly onto the chemical, which can trigger premature ester hydrolysis and degrade your reagent.
-
-
Transfer: Using a clean, dry PTFE or glass spatula, carefully transfer the required mass into a pre-tared reaction flask. Seal the reaction flask immediately after transfer.
Phase 2: Post-Operational Decontamination
-
Surface Decontamination: Dampen a lint-free laboratory wipe with isopropanol (IPA). Thoroughly wipe down the exterior threads of the primary reagent bottle and the spatulas used.
-
Causality: Water is ineffective here. IPA effectively solubilizes the lipophilic fluorinated ester, removing microscopic residues that could cause delayed dermal exposure to the next operator.
-
-
Tool Isolation: Place contaminated spatulas directly into a designated solvent wash bath inside the hood; do not transport unwashed tools across the open laboratory.
-
Glove Removal: Remove gloves using the standard "glove-in-glove" aseptic technique to prevent bare skin from contacting the contaminated exterior surface. Wash hands immediately with soap and water.
Waste Disposal & Logistics
Due to the presence of the fluorine atom, this compound cannot be disposed of in standard organic waste streams. Improper disposal can lead to regulatory violations and environmental toxicity.
-
Classification: Categorize all associated waste as Halogenated Organic Waste .
-
Solid Waste: Dispose of contaminated wipes, spill mats, and heavily soiled gloves in a solid hazardous waste container lined with a chemically compatible poly-bag.
-
Liquid Waste: Collect all reaction filtrates, IPA washings, and mother liquors in a clearly labeled, high-density polyethylene (HDPE) carboy designated strictly for Halogenated Solvents.
-
Incompatibility Warning: Never mix ester waste with strong acids, bases, or oxidizing agents in the waste carboy. Mixing can trigger an exothermic hydrolysis reaction, leading to rapid gas evolution and container over-pressurization.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
